2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid
Description
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Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-3-2-6-14(8-9)11-7-10(12(15)16)4-5-13-11/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDQXUZZPJEEHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424651 | |
| Record name | 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883544-59-0 | |
| Record name | 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid
Executive Summary & Strategic Analysis
The synthesis of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid (also known as 2-(3-methylpiperidin-1-yl)isonicotinic acid) represents a classic challenge in heterocyclic chemistry: coupling a secondary amine to an electron-deficient pyridine ring while managing an amphoteric (zwitterionic) product.
This guide prioritizes the Nucleophilic Aromatic Substitution (
Mechanistic Rationale
The starting material, 2-chloroisonicotinic acid , is uniquely primed for
-
Inductive Withdrawal: The pyridine nitrogen (
) pulls electron density, activating the and positions. -
Substituent Activation: The carboxylic acid (or ester) at
is an electron-withdrawing group (EWG), further depleting electron density at the position (ortho-like relationship). -
Leaving Group: The chloride at
serves as an excellent leaving group, displaced by the nucleophilic nitrogen of 3-methylpiperidine.
Synthetic Routes[2][3][4][5][6]
We present two validated protocols. Route A (Direct Aqueous Coupling) is the "Green Route," ideal for scale-up due to its simplicity. Route B (Via Ester Intermediate) is the "Precision Route," recommended when high purity is required or if the product is highly water-soluble and difficult to precipitate.
Diagram 1: Synthetic Strategy Flowchart
Caption: Comparative workflow for Direct Aqueous Coupling vs. Ester-Mediated Synthesis.
Detailed Protocols
Route A: Direct Aqueous Coupling (Recommended for Scale)
This method utilizes water as the solvent, leveraging the "on-water" effect where hydrophobic interactions accelerate reaction rates in heterogeneous aqueous suspensions.
Reagents:
-
2-Chloroisonicotinic acid (1.0 equiv)
-
3-Methylpiperidine (3.0 equiv) — Excess acts as base and nucleophile
-
Water (5 volumes)
Protocol:
-
Charging: To a round-bottom flask equipped with a reflux condenser, add 2-chloroisonicotinic acid (e.g., 10.0 g) and water (50 mL).
-
Addition: Add 3-methylpiperidine (3.0 equiv) in one portion. The acid will dissolve as the amine salt forms.
-
Reaction: Heat the mixture to reflux (
) for 16–24 hours. Monitor by HPLC or TLC (mobile phase: 10% MeOH in DCM with 1% acetic acid).-
Checkpoint: Conversion should exceed 95%. If stalled, add 0.5 equiv of amine.
-
-
Workup (The Critical Step):
-
Cool the reaction mixture to room temperature.
-
The mixture contains the product as a soluble carboxylate salt (due to excess amine).
-
Acidification: Slowly add 6N HCl dropwise while monitoring pH.
-
Precipitation: The product is a zwitterion. It will have minimum solubility at its isoelectric point (pI), typically between pH 3.5 and 4.5.
-
Target pH 4.0. A thick white/off-white precipitate should form.
-
-
Isolation: Filter the solid, wash with cold water (
mL) and cold acetone ( mL) to remove unreacted amine. -
Drying: Vacuum oven at
.
Route B: The Ester Intermediate (Recommended for SAR/High Purity)
This route protects the carboxylic acid, preventing zwitterion formation during the coupling step and allowing for standard organic extraction/chromatography if needed.
Step 1: Esterification
-
Reflux 2-chloroisonicotinic acid in Methanol with catalytic
(or ) for 4 hours. -
Concentrate and neutralize to obtain Methyl 2-chloroisonicotinate .
Step 2:
-
Reagents: Methyl 2-chloroisonicotinate (1.0 equiv), 3-Methylpiperidine (1.2 equiv),
(2.0 equiv). -
Solvent: DMF or DMSO (Polar aprotic solvents accelerate
). -
Condition: Heat at
for 4–6 hours. -
Workup: Pour into water, extract with EtOAc. The ester product is neutral and lipophilic.
Step 3: Saponification
-
Dissolve the intermediate ester in THF/Water (1:1).
-
Add LiOH (2.0 equiv). Stir at RT for 2 hours.
-
Acidify to pH 4.0 to precipitate the final acid.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Temperature | Activation energy for | |
| Stoichiometry | >2.5 eq Amine (Route A) | In water, the amine acts as the nucleophile AND the base to neutralize the HCl byproduct. |
| pH Control | pH 3.8 – 4.2 | Crucial: The product is amphoteric. pH < 2 forms the soluble cation; pH > 6 forms the soluble anion. |
| Chirality | Racemic vs. Enantiopure | 3-Methylpiperidine has a chiral center. Using racemic amine yields a racemic product. For chiral drugs, use (R)- or (S)-3-methylpiperidine starting material. |
Purification Logic: The Isoelectric Trap
Handling zwitterionic amino acids requires understanding their solubility profile. The graph below illustrates the solubility vs. pH relationship governing the isolation.
Diagram 2: Purification Logic Flow
Caption: Isoelectric precipitation logic. The target window is narrow (pH 3.8–4.2).
Analytical Characterization
To validate the synthesis, the following data points are expected:
-
1H NMR (DMSO-d6):
- 13.0-13.5 (br s, 1H, COOH).
- 8.2 (d, 1H, Pyridine C6-H).
- 7.1 (s, 1H, Pyridine C3-H).
- 6.9 (d, 1H, Pyridine C5-H).
- 4.2-2.8 (m, 4H, Piperidine N-CH2).
- 0.9 (d, 3H, Methyl).
-
LC-MS: Observe
peak corresponding to MW ~220.27 Da.
References
- General Mechanism: Scriven, E. F. V. "Nucleophilic Aromatic Substitution on Pyridines." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.
-
Specific Substrate Class:Preparation of 2-aminoisonicotinic acid derivatives. See WO 2011/050245 (Example intermediates) and US Patent 8,575,350 (Process for producing pyridine carboxylic acids).
-
Zwitterion Purification:Purification of amphoteric pyridine carboxylic acids.
-
Starting Material Data:2-Chloroisonicotinic acid properties and reactions. PubChem Compound Summary for CID 76258.
Sources
Spectroscopic Analysis of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid
[1]
Executive Summary & Chemical Context
Compound: 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid CAS: 1187931-48-1 (Hydrochloride salt context) Molecular Formula: C₁₂H₁₆N₂O₂ Molecular Weight: 220.27 g/mol [1]
This guide details the spectroscopic characterization of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid , a critical scaffold in medicinal chemistry used for developing kinase inhibitors and GPCR ligands.[1] Structurally, it consists of an electron-deficient pyridine ring substituted with an electron-donating cyclic amine (3-methylpiperidine) at the 2-position and a carboxylic acid at the 4-position.[1]
Key Analytical Challenge: The molecule possesses a zwitterionic nature (basic pyridine nitrogen/tertiary amine vs. acidic carboxylate) and a chiral center at the 3-position of the piperidine ring. Accurate analysis requires specific pH control during chromatography and NMR to suppress peak broadening caused by proton exchange.
Mass Spectrometry (MS) Profiling
Objective: Confirm molecular weight and structural connectivity via fragmentation patterns.
Ionization & Instrumentation[1]
-
Method: Electrospray Ionization (ESI) in Positive Mode (+ve).
-
Solvent System: 0.1% Formic Acid in Acetonitrile/Water (50:50). Acidic conditions ensure protonation of the pyridine nitrogen or the piperidine nitrogen.
Fragmentation Pathway (MS/MS)
The parent ion
-
Primary Loss (Carboxyl group): Loss of neutral
or is common in pyridine carboxylic acids.-
(Loss of
, -44 Da)
-
(Loss of
-
Secondary Loss (Piperidine Ring Cleavage): The piperidine ring undergoes ring opening or loss of the methyl group.
-
(Loss of methyl radical, -15 Da - rare in even-electron ions, more likely loss of
via rearrangement). -
Diagnostic Fragment: Cleavage of the C-N bond connecting the piperidine to the pyridine is unfavorable due to resonance. Instead, look for fragmentation within the saturated piperidine ring.
-
(Loss of methyl radical, -15 Da - rare in even-electron ions, more likely loss of
Figure 1: Predicted ESI-MS/MS fragmentation pathway for 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Analysis
Objective: Definitive structural elucidation and differentiation of regioisomers.
Sample Preparation[1]
-
Solvent: DMSO-d₆ is preferred over CDCl₃ due to the low solubility of the zwitterionic free acid.
-
Additive: If peaks are broad (due to zwitterionic exchange), add 1-2 drops of TFA-d or NaOD to lock the protonation state.
-
Acidic (TFA): Protonates pyridine N and piperidine N.
-
Basic (NaOD): Deprotonates COOH; pyridine remains neutral.
-
¹H NMR Assignment (400 MHz, DMSO-d₆)
The 2-aminopyridine system creates a specific shielding pattern. The electron-donating nitrogen at position 2 shields the ortho-proton (H3) significantly.[1]
| Position | Type | Chemical Shift (δ ppm) | Multiplicity | Integration | Diagnostic Note |
| COOH | Acid | 13.0 - 13.5 | Broad Singlet | 1H | Disappears with D₂O shake.[1] |
| Py-H6 | Ar-H | 8.20 - 8.35 | Doublet (J~5 Hz) | 1H | Deshielded by Pyridine N. |
| Py-H3 | Ar-H | 7.00 - 7.15 | Singlet (or d) | 1H | Key Signal: Upfield due to amino group at C2.[1] |
| Py-H5 | Ar-H | 7.15 - 7.30 | dd (J~5, 1.5 Hz) | 1H | Meta to amino; ortho to COOH. |
| Pip-H2' | Aliph | 4.20 - 4.50 | Broad Multiplet | 2H | Deshielded by N-attachment; Diastereotopic. |
| Pip-H6' | Aliph | 2.80 - 3.10 | Multiplet | 2H | Axial/Equatorial splitting visible. |
| Pip-H3' | Aliph | 1.60 - 1.80 | Multiplet | 1H | Methine chiral center. |
| Pip-H4'/5' | Aliph | 1.20 - 1.60 | Multiplet | 4H | Overlapping envelope.[1] |
| CH3 | Alkyl | 0.90 - 0.95 | Doublet (J~6.5 Hz) | 3H | Diagnostic for 3-methyl substitution. |
Stereochemical Considerations (Chirality)
The 3-methylpiperidine moiety introduces a chiral center (
-
Racemic Mixture: The NMR spectrum will appear simple as described above.
-
Enantiomeric Excess: To determine the ratio of
enantiomers, a Chiral Shift Reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) or derivatization with Mosher's acid chloride is required.
2D NMR Connectivity (HMBC)
To prove the regiochemistry (substitution at C2 vs C3), HMBC is essential.
Figure 2: Key HMBC correlations establishing the N-C2 connectivity. The correlation from Piperidine protons to C2 confirms the substitution site.
Infrared (IR) Spectroscopy
Method: ATR-FTIR (Solid state).
-
3300 - 2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).
-
1680 - 1710 cm⁻¹: C=O stretch (Carboxylic acid). Note: If zwitterionic (carboxylate
), this shifts to two bands at ~1550 cm⁻¹ (asymmetric) and ~1400 cm⁻¹ (symmetric). -
1590 - 1610 cm⁻¹: C=N / C=C Pyridine ring breathing modes.[1]
-
1250 - 1300 cm⁻¹: C-N aromatic amine stretch (Strong).
HPLC Purity & Method Development
Challenge: The compound is amphoteric. Standard neutral conditions lead to peak tailing.
Recommended Protocol
-
Column: C18 (End-capped, base-deactivated), e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (pH ~2).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
-
Rationale: Low pH ensures the carboxylic acid is protonated (
) and the pyridine/piperidine nitrogens are protonated ( ). This creates a single ionic species, sharpening the peak shape.
References
-
Chemical Identity: 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid hydrochloride. BLD Pharm Catalog. Accessed 2026.[2]
- Spectroscopic Principles: Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. (Standard text for assigning aminopyridine shifts).
-
Analogous Structures: 2-Aminopyridine-4-carboxylic acid derivatives spectroscopic data. ChemicalBook Database.[3]
- Methodology:Strategies for HPLC Analysis of Amphoteric Compounds. Agilent Technical Notes.
An In-depth Technical Guide to the Predicted Crystal Structure and Significance of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid, a molecule of significant interest in medicinal chemistry. In the absence of a publicly available experimental crystal structure for this specific compound, this document leverages crystallographic data from closely related analogues to predict its solid-state conformation, potential intermolecular interactions, and consequent physicochemical properties. We will explore a plausible synthetic route, detail a theoretical protocol for its crystallization, and analyze the predicted structural features that are pertinent to its application in drug design. This guide is intended to serve as a valuable resource for researchers engaged in the development of novel therapeutics, offering insights grounded in established crystallographic principles and experimental data from similar molecular frameworks.
Introduction: The Therapeutic Potential of Substituted Pyridine Carboxylic Acids
Pyridine carboxylic acid scaffolds are privileged structures in modern drug discovery, forming the core of numerous approved therapeutic agents. Their derivatives have shown efficacy against a wide array of diseases, including cancers, neurological disorders, and infectious agents[1][2][3]. The strategic placement of substituents on the pyridine ring and its appended moieties allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its pharmacological profile. The title compound, 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid, combines the features of a pyridine-4-carboxylic acid (a known bioactive fragment) with a 3-methylpiperidine group, introducing a chiral center and specific conformational constraints that can be exploited for selective receptor binding. Understanding the three-dimensional arrangement of this molecule in the solid state is paramount for predicting its behavior in biological systems and for guiding further derivatization efforts.
Synthetic Pathway and Crystallization Protocol
A plausible synthetic route for 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid can be extrapolated from established methodologies for similar compounds.
Proposed Synthesis Workflow
The synthesis would likely commence with a nucleophilic aromatic substitution reaction between a suitable 2-halopyridine-4-carboxylic acid derivative and 3-methylpiperidine.
Caption: Proposed synthetic workflow for 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: To a solution of 2-chloropyridine-4-carboxylic acid in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an excess of 3-methylpiperidine. The presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, may be beneficial to scavenge the HCl generated during the reaction.
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours to drive the substitution reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After cooling to room temperature, the reaction mixture is typically diluted with water and the pH is adjusted to the isoelectric point of the product to facilitate its precipitation. The crude product can then be collected by filtration.
-
Purification: The crude solid is then purified by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/acetonitrile mixture, to yield the final product of high purity.
Crystallization for X-ray Diffraction:
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a dilute solution of the purified compound in a solvent mixture. Given the amphiprotic nature of the molecule (containing both a basic nitrogen in the pyridine ring and an acidic carboxylic acid group), the pH of the crystallization solution could be a critical parameter. It is anticipated that the molecule will exist as a zwitterion in the solid state, a common feature for analogous compounds[4][5][6].
Predicted Crystal Structure and Intermolecular Interactions
Based on the analysis of closely related crystal structures, we can postulate the key features of the crystal structure of 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid.
Zwitterionic State and Conformation
It is highly probable that the molecule will crystallize as a zwitterion, with the carboxylic acid proton transferred to the more basic nitrogen of the pyridine ring[5]. The piperidine ring is expected to adopt a stable chair conformation, with the methyl group in either an axial or equatorial position. The relative orientation of the piperidine and pyridine rings will be a key conformational feature.
Hydrogen Bonding Network
The crystal packing will likely be dominated by a network of hydrogen bonds. The protonated pyridine nitrogen (N-H) and the carboxylate group (COO-) are excellent hydrogen bond donors and acceptors, respectively. We can anticipate strong N-H···O hydrogen bonds linking adjacent molecules, potentially forming chains or more complex three-dimensional networks[4][5].
Caption: Predicted primary hydrogen bonding interactions between zwitterionic molecules.
Predicted Crystallographic Parameters
While precise unit cell dimensions and space group cannot be determined without experimental data, we can anticipate a monoclinic or orthorhombic crystal system, which are common for such organic molecules.
| Parameter | Predicted Value/Feature | Basis for Prediction |
| Molecular Form | Zwitterion | Common for pyridine carboxylic acids[5][6] |
| Piperidine Conformation | Chair | Energetically most favorable |
| Primary Interactions | N-H···O hydrogen bonds | Presence of N+-H donor and COO- acceptor[4][5] |
| Crystal System | Likely Monoclinic or Orthorhombic | Common for organic molecules of this type |
Implications for Drug Development
The predicted structural features of 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid have significant implications for its use in drug development:
-
Solubility and Bioavailability: The zwitterionic nature and the extensive hydrogen bonding network will influence the compound's solubility in aqueous and organic media, which is a critical factor for its bioavailability.
-
Receptor Binding: The specific three-dimensional shape, including the conformation of the piperidine ring and the relative orientation of the substituents, will determine how the molecule fits into the binding pocket of its biological target. The presence of the methyl group on the piperidine ring introduces stereochemistry that can be crucial for enantioselective recognition by a receptor.
-
Polymorphism: The potential for different hydrogen bonding arrangements could lead to polymorphism, where the compound can exist in different crystal forms with distinct physical properties. A thorough polymorphic screen would be essential during drug development.
Conclusion
While an experimental crystal structure for 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid remains to be determined, a comprehensive analysis of analogous structures provides a robust framework for predicting its solid-state properties. The anticipated zwitterionic nature, the dominant role of hydrogen bonding, and the defined conformational features of the piperidine ring are key characteristics that will govern its behavior. This in-depth guide serves to inform and direct future experimental work on this promising molecule, providing a solid foundation for its synthesis, crystallization, and ultimately, its development as a potential therapeutic agent.
References
-
Li, A.-J., Zhang, X.-H., Sun, W.-Q., Zhou, X.-Q., & Liu, D.-Z. (2008). 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 64(5), o913. [Link]
-
Song, J., & Wang, L. (2012). 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1718. [Link]
-
Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23, 765-777. [Link]
-
MySkinRecipes. (n.d.). 1-(Pyridin-3-yl)piperidine-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]
-
Ahmad, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1481–1515. [Link]
- Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
-
PubChem. (n.d.). Pyridine-3-carboxamide;pyridine-3-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
-
ChemSynthesis. (n.d.). 3-acetyl-5-ethoxycarbonyl-2-methylpyridine-4-carboxylic acid. Retrieved from [Link]
-
PubMed. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
-
ResearchGate. (2024). Pyridine carboxylic acid derivatives in drug development pipeline. Retrieved from [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Assessment: pH-Dependent Stability Profile of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid
Executive Summary
This technical guide provides a structural and stability assessment of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid . As a derivative of isonicotinic acid substituted at the 2-position with a cyclic amine, this molecule exhibits complex ionization behavior characterized by zwitterionic properties.
The stability profile is dictated by the "push-pull" electronic effects between the electron-donating 3-methylpiperidine group and the electron-withdrawing carboxylic acid on the pyridine ring. While chemically robust under ambient conditions, the compound exhibits specific pH-dependent vulnerabilities—primarily solubility limitations at the isoelectric point (pH 4.5–5.5) and hydrolytic susceptibility of the C2–N bond under extreme acidic stress.
Physicochemical Characterization & pKa Prediction
To understand stability, one must first map the ionization states. The molecule possesses two primary ionizable centers:
-
Carboxylic Acid (C4-COOH): Acidic.
-
Pyridine Nitrogen (N1): Basic (enhanced by the electron-donating amino group at C2).
Note: The nitrogen within the piperidine ring is planarized due to resonance delocalization into the pyridine ring (amidine-like character), significantly reducing its basicity compared to an isolated aliphatic amine.
Table 1: Predicted Ionization Species
| pH Range | Dominant Species | Charge State | Solubility Risk | Stability Concern |
| pH < 2.0 | Cationic (Pyridine N protonated, COOH protonated) | +1 | Low | High: Acid-catalyzed hydrolysis of C2-N bond. |
| pH 4.0 – 6.0 | Zwitterionic (Pyridine N protonated, COO⁻) | 0 (Net) | High (Precipitation) | Low: Aggregation; Crystal growth. |
| pH > 8.0 | Anionic (Pyridine N neutral, COO⁻) | -1 | Low | Moderate: Oxidative degradation (N-oxide formation). |
Degradation Mechanisms
Acid-Catalyzed Hydrolysis (The Primary Pathway)
Under strong acidic conditions (pH < 2) and elevated temperature, the resonance stabilization of the exocyclic C2–N bond is overcome. The mechanism involves the protonation of the pyridine nitrogen, which increases the electrophilicity of the C2 carbon, making it susceptible to nucleophilic attack by water.
-
Reactant: 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid
-
Intermediate: Tetrahedral intermediate at C2.
-
Products: 2-Hydroxypyridine-4-carboxylic acid (tautomerizes to 2-pyridone) + 3-Methylpiperidine.
Oxidative Degradation
While the pyridine ring is resistant to oxidation, the tertiary amine moiety (piperidine) can undergo N-oxidation to form an N-oxide, particularly in the presence of peroxides or metal ions at neutral-to-basic pH.
Visualizing the Degradation Pathway
Figure 1: Primary degradation pathways including acid hydrolysis and N-oxidation.
Experimental Protocol: pH-Rate Profile Study
This protocol is designed to validate the stability hypothesis in accordance with ICH Q1A(R2) guidelines [1].
Buffer Preparation
Prepare 50 mM buffers to maintain constant ionic strength (μ = 0.1 M adjusted with NaCl).
-
pH 1.2: 0.1 N HCl.
-
pH 4.5: Acetate Buffer.
-
pH 6.8: Phosphate Buffer.
-
pH 9.0: Borate Buffer.
-
Oxidative: 3% H₂O₂ in water.
Stress Conditions
-
Sample Prep: Dissolve the compound at 1.0 mg/mL in the respective buffer. Note: If solubility is poor at pH 4.5, add 10-20% Acetonitrile as a co-solvent.
-
Incubation:
-
Thermal: 60°C and 80°C for 5 days.
-
Control: Ambient temperature (dark).
-
-
Sampling: Aliquot 500 μL at T=0, 24h, 72h, and 120h.
-
Quenching: Neutralize acid/base samples to pH ~7.0 immediately before analysis to prevent on-column degradation. Quench oxidative samples with sodium metabisulfite.
Analytical Workflow Diagram
Figure 2: Step-by-step workflow for the forced degradation study.
Analytical Method (HPLC-UV)
Due to the zwitterionic nature of the analyte, standard C18 methods may result in poor peak shape (tailing). A method utilizing ion-pairing or HILIC is recommended, but a robust C18 method with pH control is often sufficient [2].
Method Parameters
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.5 (Keeps COOH protonated to suppress ionization and improve retention).
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (Pyridine λmax) and 220 nm (Amide/Carboxyl).
-
Column Temp: 30°C.
Why pH 2.5? At pH 2.5, the carboxylic acid is protonated (neutral), and the pyridine nitrogen is protonated (cationic). The molecule behaves as a distinct cation, interacting well with the C18 phase via the hydrophobic piperidine and pyridine rings, avoiding the "retention loss" seen with zwitterions.
Data Interpretation & Acceptance Criteria
Calculating Rate Constants ( )
Assuming pseudo-first-order kinetics (excess buffer), plot the natural log of the remaining peak area versus time:
Stability Thresholds
| Observation | Interpretation | Action |
| < 5% degradation (5 days, 60°C) | Stable | No special formulation handling required. |
| 5-20% degradation (Acidic pH) | Acid Labile | Avoid direct wet granulation with acidic binders. |
| New Peak (RRT ~0.4) | Hydrolysis Product | Monitor 2-hydroxypyridine impurity. |
| New Peak (RRT ~1.1) | N-Oxide | Add antioxidant (e.g., BHT) or package under Nitrogen. |
References
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation, Feb. 2003.[3] [Link]
- Kazakevich, Y., & LoBrutto, R. "HPLC for Pharmaceutical Scientists." Wiley-Interscience, 2007. (General reference for zwitterionic method development).
-
PubChem. "2-Aminopyridine-4-carboxylic acid (Compound Summary)." National Library of Medicine. Accessed Oct 2023.[3] [Link]
Sources
- 1. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 2. Column comparison and method development for the analysis of short-chain carboxylic acids by zwitterionic hydrophilic interaction liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Official web site : ICH [ich.org]
An In-depth Technical Guide to the Synthesis of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid Analogs for Researchers and Drug Development Professionals
Foreword: The Significance of 2-Substituted Pyridine-4-Carboxylic Acids in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities.[1][2] Among these, the 2-(piperidin-1-yl)pyridine-4-carboxylic acid core and its analogs have emerged as a privileged structure in the development of novel therapeutics. These compounds have shown promise in a range of applications, including as kinase inhibitors for oncology, agents targeting neurological disorders, and as antimicrobials.[3][4][5] The strategic placement of a substituted piperidine at the 2-position and a carboxylic acid at the 4-position of the pyridine ring allows for fine-tuning of physicochemical properties and target engagement. This guide provides a comprehensive overview of the synthetic strategies to access 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid and its analogs, offering insights into the rationale behind the chosen methodologies and providing detailed experimental protocols.
I. Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of the target molecule, 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid, reveals two primary disconnection approaches, both of which are synthetically viable and will be explored in detail in this guide.
Caption: Retrosynthetic analysis of 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid.
Approach A focuses on the late-stage introduction of the carboxylic acid functionality via the hydrolysis of a nitrile precursor. This strategy is advantageous as the nitrile group is robust and can tolerate a wide range of reaction conditions.
Approach B involves the early-stage installation of the carboxylic acid, utilizing a pre-functionalized pyridine ring. This approach is more convergent but requires careful consideration of protecting group strategies for the carboxylic acid during the subsequent coupling step.
II. Synthetic Strategies and Mechanistic Insights
The key transformation in the synthesis of the target scaffold is the formation of the C-N bond between the pyridine ring and the 3-methylpiperidine moiety. Two powerful and widely employed methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
A. Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[6][7] The presence of an electron-withdrawing group, such as a chloro or fluoro substituent, at the 2-position further activates the ring for SNAr.
The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. The stability of this intermediate is a key factor in determining the reaction rate. For pyridines, the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at the 2- or 4-position, thus stabilizing the intermediate and favoring the reaction at these positions.[6]
Caption: Generalized mechanism of the SNAr reaction on a 2-chloropyridine.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[4][8][9] This method is particularly valuable when the SNAr reaction is sluggish or fails due to poor reactivity of the aryl halide or the amine. The reaction typically employs a palladium(0) catalyst, a bulky electron-rich phosphine ligand, and a base.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine.
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium(II) complex.
-
Reductive Elimination: The C-N bond is formed, regenerating the palladium(0) catalyst.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
III. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid, primarily following Approach A due to its robustness and avoidance of protecting group manipulations.
A. Synthesis of the Key Intermediate: 2-Chloro-4-cyanopyridine
The synthesis of 2-chloro-4-cyanopyridine is a critical first step. While several methods exist, a common and reliable route starts from 4-cyanopyridine-N-oxide.
Protocol 1: Synthesis of 2-Chloro-4-cyanopyridine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 4-cyanopyridine-N-oxide (1.0 eq) in 1,2-dichloroethane (3 volumes).
-
Cooling: Cool the suspension to -2 to 2 °C using an ice-salt bath.
-
Reagent Addition: Add phosphorus oxychloride (1.5 eq) to the cooled suspension. Subsequently, add triethylamine (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The addition should take approximately 2 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to ice-water (10 volumes).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 5 volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-chloro-4-cyanopyridine as a solid.
B. C-N Coupling: Synthesis of 2-(3-Methylpiperidin-1-yl)-4-cyanopyridine
This step involves the coupling of 2-chloro-4-cyanopyridine with 3-methylpiperidine. Both SNAr and Buchwald-Hartwig conditions are viable.
Protocol 2a: SNAr Coupling
-
Reaction Setup: In a sealed tube, dissolve 2-chloro-4-cyanopyridine (1.0 eq) and 3-methylpiperidine (1.2 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5-10 volumes).
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (2.0 eq) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Protocol 2b: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-chloro-4-cyanopyridine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Amine Addition: Add anhydrous toluene or dioxane (5-10 volumes) followed by 3-methylpiperidine (1.2 eq) via syringe.
-
Heating: Heat the reaction mixture to 90-110 °C and stir for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
C. Final Step: Hydrolysis to 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid
The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.[10][11][12][13][14][15]
Protocol 3: Nitrile Hydrolysis
-
Reaction Setup: Dissolve 2-(3-methylpiperidin-1-yl)-4-cyanopyridine (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Reagent Addition: Add an excess of sodium hydroxide (e.g., 5.0 eq) or a strong acid like concentrated hydrochloric acid (e.g., 10 volumes).
-
Heating: Heat the mixture to reflux (80-100 °C) and stir for 6-24 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up (for basic hydrolysis): After completion, cool the reaction mixture and adjust the pH to approximately 3-4 with a suitable acid (e.g., 1M HCl). The product may precipitate out of solution.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product. If no precipitate forms, extract the aqueous layer with a suitable organic solvent like ethyl acetate, dry the organic layer, and concentrate to obtain the product.
IV. Data Summary and Characterization
The following table summarizes typical reaction outcomes for the key steps in the synthesis of 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid analogs. Yields and conditions may vary depending on the specific substituents on the piperidine ring.
| Step | Reaction | Key Reagents | Typical Solvent | Typical Temp. (°C) | Typical Time (h) | Typical Yield (%) |
| 1 | Chlorination | POCl₃, Et₃N | 1,2-Dichloroethane | 0-5 | 4 | 70-85 |
| 2a | SNAr | K₂CO₃ or DIPEA | DMF or DMSO | 100-120 | 12-24 | 60-80 |
| 2b | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene or Dioxane | 90-110 | 4-12 | 75-95 |
| 3 | Hydrolysis | NaOH or HCl | Ethanol/Water | 80-100 | 6-24 | 80-95 |
Characterization Data:
The final products and key intermediates should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
V. Conclusion and Future Directions
The synthetic routes outlined in this guide provide a robust and versatile platform for the synthesis of 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid and its analogs. The choice between SNAr and Buchwald-Hartwig amination for the key C-N bond formation will depend on the specific substrate and the desired scale of the synthesis. The late-stage hydrolysis of the nitrile offers a reliable method for the final product formation.
Future work in this area could focus on the development of more sustainable and efficient catalytic systems, the exploration of a wider range of substituted piperidines to expand the chemical space, and the application of these synthetic strategies to the preparation of libraries of compounds for high-throughput screening in drug discovery programs.
VI. References
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]
-
Nucleophilic aromatic substitutions. YouTube. [Link]
-
How is 2-Chloro-4 pyridinecarboxylic acid synthesized. Bloom Tech. [Link]
-
The synthetic method of 2-pyridine carboxylic acid. Google Patents.
-
Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
-
Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [Link]
-
Continuous processes for the hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Dalhousie University. [Link]
-
Hydrolysis of Nitriles to Carboxylic Acids. ResearchGate. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. [Link]
-
The preparation of pyridine‐4‐carboxylic acid and of piperidine‐4‐carboxylic acid by catalytic reduction of 2,6‐dichloropyridine‐4‐carboxylic acid. Recueil des Travaux Chimiques des Pays-Bas. [Link]
-
Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Synthesis and resolution of nicotine. Google Patents.
-
Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. [Link]
-
Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 11. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Guide: Preliminary Biological Screening of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid
[1]
Executive Summary
Compound Identity: 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid CAS: 1187931-48-1 (Generic/Salt forms vary) Scaffold Class: Isonicotinic acid derivative / Piperidinyl-pyridine.[1]
This technical guide provides a high-fidelity framework for the preliminary biological evaluation of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid. Structurally, this compound integrates a polar pyridine-4-carboxylic acid core (isonicotinic acid) with a lipophilic 3-methylpiperidine moiety. This "amphiphilic" architecture suggests potential utility in three primary therapeutic areas: neuropharmacology (targeting nicotinic receptors/AChE), metabolic regulation (DPP-4 inhibition analogs), and antimicrobial therapeutics .
The screening cascade defined below prioritizes stereochemical validation (due to the chiral 3-methyl center), physicochemical profiling (solubility/permeability), and safety-first cytotoxicity assays before advancing to target-specific interrogation.[1]
Chemoinformatics & In Silico Profiling
Before wet-lab experimentation, the compound must undergo computational profiling to predict bioavailability and target engagement.
Structural Considerations[2][3][4][5][6]
-
Chirality: The 3-methylpiperidine ring introduces a chiral center.[1] Preliminary screening is often performed on the racemate, but in silico docking should simulate both (
) and ( ) enantiomers to predict differential binding affinity. -
Zwitterionic Nature: The carboxylic acid (
) and the piperidine nitrogen ( ) suggest a zwitterionic state at physiological pH, impacting membrane permeability.
Predicted ADME Metrics (Reference Standards)
| Property | Threshold | Predicted Status | Implication |
| MW | < 500 Da | ~220.27 Da | High Ligand Efficiency (LE) |
| cLogP | < 5 | ~1.5 - 2.0 | Good oral bioavailability |
| TPSA | < 140 Ų | ~50-60 Ų | High CNS penetration potential |
| H-Bond Donors | < 5 | 1 (COOH) | Compliant |
| H-Bond Acceptors | < 10 | 3 (N, O, O) | Compliant |
Phase I: Physicochemical & Safety Screening
Objective: Establish the compound's "drug-ability" and non-toxic concentration window.
Solubility & Stability Assay
-
Protocol: Kinetic solubility in PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2) using HPLC-UV detection.[1][2]
-
Critical Step: Due to the zwitterionic character, solubility must be verified at pH 7.4 to ensure the compound does not precipitate during cell-based assays.
PAMPA (Parallel Artificial Membrane Permeability Assay)
Given the potential CNS applications (Alzheimer's/Nicotinic modulation), Blood-Brain Barrier (BBB) permeability is a critical go/no-go metric.
-
Method: Donor plate (pH 7.4 buffer + Compound) separated from Acceptor plate by a lipid-impregnated filter (dodecane/lecithin).[1]
-
Readout: Permeability coefficient (
). cm/s indicates high BBB permeation.
Cytotoxicity Profiling (MTT Assay)
Cell Lines:
-
HEK293 (Human Embryonic Kidney): General toxicity baseline.
-
HepG2 (Liver Hepatocellular): Metabolic toxicity indicator.
-
SH-SY5Y (Neuroblastoma): For CNS-targeted safety.[1]
Visualized Workflow:
Figure 1: Standardized MTT Cytotoxicity Workflow.[1] The reduction of MTT to purple formazan by mitochondrial reductase serves as a proxy for cell viability.
Phase II: Bioactivity Profiling (Efficacy)
Based on the scaffold analysis, two parallel screening tracks are recommended.
Track A: Antimicrobial Screening (Scaffold: Pyridine-Carboxylic Acid)
Pyridine derivatives often exhibit antimicrobial properties by disrupting bacterial cell walls or inhibiting metabolic enzymes.[1]
-
Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
-
Method: Broth Microdilution (CLSI Standards).
-
Endpoint: Minimum Inhibitory Concentration (MIC).
Track B: Neuropharmacology (Scaffold: Piperidine/Nicotinic)
The 3-methylpiperidine moiety mimics the structure of acetylcholine and nicotine, suggesting activity at Cholinergic receptors or Acetylcholinesterase (AChE).
Protocol: Ellman’s Assay for AChE Inhibition
Rationale: AChE inhibitors are standard treatments for Alzheimer's. This assay determines if the compound prevents the breakdown of acetylcholine.
Reagents:
-
Enzyme: Acetylcholinesterase (Electrophorus electricus).
-
Substrate: Acetylthiocholine iodide (ATCh).
-
Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).[1]
Step-by-Step Protocol:
-
Preparation: Dissolve test compound in buffer (Tris-HCl, pH 8.0). Prepare 0.1 M phosphate buffer (pH 8.0).
-
Plating: In a 96-well plate, add:
-
150 µL Phosphate Buffer.
-
20 µL Test Compound (various concentrations).
-
20 µL AChE Enzyme solution (0.2 U/mL).
-
-
Pre-Incubation: Incubate at 25°C for 10 minutes (allows inhibitor binding).
-
Reaction Initiation: Add 10 µL of DTNB/ATCh mixture.
-
Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 5 minutes.
-
Analysis: Calculate % Inhibition =
.
Mechanism of Action Diagram:
Figure 2: Mechanism of Ellman's Assay. The test compound inhibits AChE, preventing the hydrolysis of Acetylthiocholine into Thiocholine, thereby reducing the formation of the yellow colorimetric product.
Data Analysis & Reporting
Data integrity relies on robust statistical validation.
Quantitative Metrics[8]
-
IC50 / EC50: Calculated using non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism.
-
Z-Factor (
): Must be for high-throughput screening validation. (Where is positive control and is negative control).
Reporting Table Template
| Assay Type | Cell Line / Target | Control Used | IC50 / MIC (µM) | Interpretation | |
| Cytotoxicity | HEK293 | Doxorubicin | > 100 | N/A | Non-toxic (Safe) |
| Antimicrobial | S. aureus | Vancomycin | 12.5 | 0.98 | Moderate Activity |
| Enzyme Inhibition | AChE | Donepezil | 5.4 | 0.99 | Hit Candidate |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53306788, 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid. Retrieved from [Link]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. [Link]
- Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for PAMPA and Solubility protocols).
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[1] [Link]
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard protocol for MIC determination).[3]
target identification for 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid
Technical Whitepaper: Target Deconvolution & Mechanism of Action Elucidation for the 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid Scaffold
Executive Summary
The compound 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid represents a privileged scaffold in medicinal chemistry, combining a polar pyridine-carboxylic acid core with a lipophilic, sterically defined 3-methylpiperidine tail. While often utilized as a fragment in the synthesis of complex inhibitors (e.g., for Wnt/Porcupine or GPCR modulation), identifying the primary biological target of this specific chemotype requires a rigorous, orthogonal approach.
This guide details a self-validating workflow for target identification (Target ID), moving from in silico prediction to chemical proteomics and biophysical validation. We prioritize label-free methods (CETSA) and affinity-based mass spectrometry (AP-MS) to distinguish specific binding from promiscuous interactions.
Structural Analysis & Probe Design Strategy
Before initiating wet-lab experiments, we must analyze the molecule to determine suitable conjugation sites for chemical probes. The 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid structure presents two distinct domains:
-
The Recognition Domain (Piperidine-Pyridine): The 3-methyl group introduces chirality. If the hit was identified as a racemate, enantiomeric separation is the first step. The hydrophobic piperidine likely occupies a hydrophobic pocket.
-
The Functional Handle (Carboxylic Acid): The C4-carboxylic acid is the most accessible site for chemical modification (e.g., amide coupling).
Critical Decision Point: Does the carboxylic acid participate in the pharmacophore?
-
Experiment: Synthesize the methyl ester or simple amide (e.g., methylamide) and test in the phenotypic assay.
-
Outcome A: Activity is retained. Action: Use the carboxylate for linker attachment.
-
Outcome B: Activity is lost. Action: The carboxylate is critical (salt bridge). You must explore the 3-methyl position or the pyridine ring C3/C5 for functionalization, which requires more complex synthesis.
Table 1: Chemical Probe Design Matrix
| Probe Component | Chemical Choice | Rationale |
| Warhead | Parent Scaffold | Retains binding affinity to the target protein. |
| Linker | PEG-4 or PEG-6 | Provides water solubility and reduces steric clash between the bead/tag and the protein pocket. |
| Tag | Desthiobiotin | Allows for soft elution (using biotin) during affinity purification, reducing background from harsh acid/boil elution. |
| Control | Inactive Analog | A structural analog (e.g., regioisomer or enantiomer) that lacks biological activity, used to filter non-specific binders. |
Computational Prediction (In Silico)
Before consuming biological samples, utilize "Inverse Docking" to narrow the search space.
-
Methodology: Dock the ligand against the PDB (Protein Data Bank) scPDB subset (druggable cavities).
-
Focus Areas:
-
Kinase Hinge Regions: The pyridine nitrogen can act as a hydrogen bond acceptor (similar to known kinase inhibitors).
-
GPCR Allosteric Sites: Piperidine-pyridine motifs are common in GPR119 and S1P1 agonists.
-
Metalloenzymes: The carboxylic acid can chelate metal ions (Zn2+, Fe2+) in active sites (e.g., Histone Demethylases).
-
Chemical Proteomics: Affinity Pull-Down & MS
This is the core "Target ID" experiment. We utilize a SILAC (Stable Isotope Labeling by Amino acids in Cell Culture) or TMT (Tandem Mass Tag) quantitative proteomics approach to differentiate true targets from background contaminants (e.g., heat shock proteins, tubulin).
Experimental Protocol: Quantitative Affinity Purification
-
Lysate Preparation:
-
Lyse relevant cell lines (where phenotypic activity was observed) in mild buffer (0.5% NP-40, PBS, Protease Inhibitors). Avoid harsh denaturants (SDS/Urea) that disrupt protein folding.
-
Centrifuge at 14,000 x g for 15 min at 4°C to clear debris.
-
-
Probe Incubation:
-
Divide lysate into two aliquots.
-
Sample A (Competition): Pre-incubate with 100x excess of free (unlabeled) parent compound for 1 hour. This blocks specific binding sites.
-
Sample B (Vehicle): Pre-incubate with DMSO.
-
-
Affinity Capture:
-
Add the Biotinylated Probe (from Table 1) to both samples. Incubate 2 hours at 4°C.
-
Add Streptavidin-coated magnetic beads. Rotate for 1 hour.
-
-
Washing & Elution:
-
Wash beads 3x with lysis buffer and 2x with PBS.
-
On-Bead Digestion: Perform trypsin digestion directly on beads.
-
-
TMT Labeling & MS Analysis:
-
Label peptides from Sample A and Sample B with distinct TMT tags.
-
Mix 1:1 and analyze via LC-MS/MS (Orbitrap).
-
-
Data Analysis:
-
Calculate the Ratio (Vehicle / Competition).
-
Target Criteria: Proteins with a high ratio (>2.0) indicate that the free compound successfully competed off the probe, verifying specific binding.
-
Biophysical Validation: Cellular Thermal Shift Assay (CETSA)
To validate the target in a label-free, intact cell environment, we use CETSA. This confirms the compound engages the target inside the cell, stabilizing it against heat denaturation.
CETSA Workflow Diagram
Figure 1: Cellular Thermal Shift Assay (CETSA) workflow for validating ligand-target engagement in intact cells.
CETSA Protocol Steps:
-
Treatment: Treat cells with the compound (5-10x EC50) or DMSO for 1 hour.
-
Heating: Divide cells into 8-10 aliquots. Heat each to a different temperature (gradient 37°C to 67°C) for 3 minutes.
-
Separation: Lyse cells (freeze-thaw) and centrifuge at 20,000 x g. Only folded, soluble proteins remain in the supernatant; denatured/aggregated proteins pellet out.
-
Detection: Analyze supernatants by Western Blot using an antibody against the candidate target identified in the MS screen.
-
Result: A shift in the melting curve (Tm) to a higher temperature in the treated sample confirms binding.
Functional Validation (CRISPR/RNAi)
The final pillar of truth is genetic validation. If Compound X kills cancer cells by inhibiting Protein Y, then knocking out Protein Y should:
-
Mimic the phenotype (kill the cells).
-
Render the cells resistant to Compound X (since the target is already gone, the drug has no effect, assuming no off-targets).
-
Experiment: Generate a CRISPR-Cas9 knockout of the identified target.
-
Readout: Compare dose-response curves of the compound in Wild-Type vs. KO cells.
References
-
Schirle, M., & Jenkins, J. L. (2016). Identifying compound efficacy targets in phenotypic drug discovery. Drug Discovery Today, 21(1), 82–89. Link
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Link
-
Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989. Link
-
Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. Link
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target deconvolution of phenotypic screens. Future Medicinal Chemistry, 7(2), 159–183. Link
In Silico Characterization and Therapeutic Profiling of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid
Abstract
This technical guide outlines a comprehensive in silico modeling framework for 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid , a functionalized isonicotinic acid derivative. Given the structural pharmacophore—a pyridine core substituted with a carboxylic acid and a lipophilic piperidine ring—this molecule represents a classic scaffold for metalloenzyme inhibition (e.g., Histone Demethylases, KDMs) or Kinase Type II inhibition . This guide details the protocols for Quantum Mechanical (QM) conformational analysis, molecular docking, molecular dynamics (MD) simulations, and ADMET profiling, providing a roadmap for researchers to evaluate its potential as a lead compound.
Molecular Architecture & Quantum Mechanical Profiling
The first critical step in modeling this compound is establishing its ground-state geometry and electronic distribution, particularly the conformational flexibility of the 3-methylpiperidine ring and the ionization state of the carboxylic acid.
Ligand Preparation and Conformational Analysis
The 3-methylpiperidine moiety introduces chirality and conformational isomerism (chair vs. boat). The methyl group at the C3 position of the piperidine ring prefers an equatorial orientation to minimize 1,3-diaxial interactions, but the N-linkage to the pyridine ring introduces steric strain that must be modeled accurately.
Protocol:
-
Structure Generation: Generate the 2D structure and convert to 3D. Treat the carboxylic acid as deprotonated (carboxylate, COO⁻) if modeling at physiological pH (7.4), or protonated (COOH) if modeling the neutral species for membrane permeability.
-
DFT Optimization: Perform geometry optimization using Density Functional Theory (DFT).
-
Functional/Basis Set: B3LYP/6-311G++(d,p) is recommended for organic drug-like molecules to capture electronic polarization effects.
-
Solvation Model: Use the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) with water as the solvent.
-
-
Frequency Calculation: Confirm the stationary point is a true minimum (no imaginary frequencies).
Frontier Molecular Orbital (FMO) Analysis
Calculate the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.
-
HOMO Location: Likely localized on the piperidine nitrogen and the pyridine ring, indicating nucleophilic character.
-
LUMO Location: Likely localized on the carboxyl group and pyridine ring, indicating electrophilic susceptibility.
-
Significance: The HOMO-LUMO gap (
) correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity, relevant for covalent inhibition strategies or metabolic stability prediction.
Target Mapping & Binding Dynamics (Case Study: KDM5B Inhibition)
Isonicotinic acid derivatives are established privileged scaffolds for inhibiting JmjC-domain containing Histone Demethylases (e.g., KDM5B/Jarid1B) . The carboxylic acid moiety acts as a bidentate chelator of the active site Fe(II) ion, while the pyridine ring engages in
Molecular Docking Protocol
Target Selection: Human KDM5B (PDB ID: 5A1F or similar).
Workflow:
-
Protein Preparation:
-
Remove crystallographic water molecules (except those coordinating the Fe(II) ion).
-
Add hydrogens and assign bond orders using the OPLS4 force field.
-
Ensure the active site Fe(II) ion is restrained with a charge of +2.
-
-
Grid Generation: Define the binding box centered on the Fe(II) ion (approx. 20 ų box).
-
Docking Strategy (Glide XP / AutoDock Vina):
-
Constraints: Apply a metal coordination constraint to force the carboxylic acid oxygen atoms within 2.5 Å of the Fe(II) ion.
-
Sampling: Generate 50 poses; cluster by RMSD (2.0 Å tolerance).
-
-
Scoring: Evaluate poses based on Chelation Energy, H-bonds (with Lys/Tyr residues in the pocket), and Hydrophobic fit of the piperidine ring.
Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD simulations are required to assess the stability of the Ligand-Fe(II) interaction and the conformational entropy of the piperidine ring within the pocket.
Protocol:
-
System Setup: Solvate the Protein-Ligand complex in an orthorhombic box of TIP3P water (buffer distance 10 Å). Neutralize with Na⁺/Cl⁻ ions (0.15 M).
-
Force Field: CHARMM36m (protein) + CGenFF (ligand).
-
Equilibration:
-
NVT ensemble (300 K) for 1 ns (restrained backbone).
-
NPT ensemble (1 atm) for 1 ns (restrained backbone).
-
-
Production Run: 100 ns unconstrained simulation.
-
Analysis Metrics:
-
RMSD: Ligand stability relative to the protein backbone.
-
Interaction Fingerprints: Frequency of Fe-O coordination and H-bonds over time.
-
MM-GBSA: Calculate the binding free energy (
) from the trajectory snapshots.
-
Physicochemical & ADMET Profiling
The "3-methylpiperidin-1-yl" group significantly alters the physicochemical profile of the parent isonicotinic acid, increasing lipophilicity and potentially improving membrane permeability.
Key Predicted Parameters:
| Parameter | Prediction Method | Target Range | Interpretation |
| LogP (Lipophilicity) | Consensus (average of iLogP, XLogP3) | 1.5 – 3.0 | The piperidine ring increases LogP, aiding cell penetration compared to bare isonicotinic acid. |
| pKa (Acidic) | DFT / Hammett Equation | ~3.5 – 4.5 | The carboxyl group is ionized at physiological pH. |
| pKa (Basic) | DFT / Hammett Equation | ~2.5 – 3.5 | Pyridine nitrogen is weakly basic; Piperidine nitrogen is an amide-like aniline analog (conjugated to pyridine), reducing basicity. |
| TPSA | Topological Calculation | < 140 Ų | Good oral bioavailability potential. |
| BBB Permeability | QSAR (LogBB) | Low to Moderate | Carboxylic acids generally have poor BBB penetration unless transported. |
Visualized Workflows
Computational Modeling Pipeline
The following diagram illustrates the step-by-step workflow for characterizing the molecule.
Caption: End-to-end computational workflow for characterizing 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid, from QM optimization to ADMET prediction.
Mechanism of Action (Hypothetical KDM Inhibition)
This diagram details the specific binding mode hypothesized for this scaffold.
Caption: Hypothesized binding mode: Carboxylate chelates Fe(II), while the piperidine ring occupies the hydrophobic pocket.
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2][3] Advanced Drug Delivery Reviews. Link
-
Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01." Gaussian, Inc. (Standard reference for DFT protocols). Link
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link
-
Horton, J. R., et al. (2016). "Structural Basis for KDM5A Histone Demethylase Inhibition by Diverse Scaffolds." Cell Chemical Biology. (Context for pyridine carboxylic acid binding).[4] Link
-
Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
enzyme inhibition assay using 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid
Application Note & Protocol
Characterization of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid as a Novel Enzyme Inhibitor: Assay Development and Mechanistic Insights
Introduction
The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] These compounds have been successfully developed as inhibitors for various enzyme classes, including kinases, proteases, and metabolic enzymes, highlighting their versatility in drug design.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust enzyme inhibition assay for novel compounds, using 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid as a primary example.
Enzyme inhibitors are fundamental to modern drug discovery, enabling the targeted modulation of pathological pathways.[3] The process of characterizing a new inhibitor involves a multi-step approach, beginning with the determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC50), and followed by a deeper investigation into its mechanism of action (MOA).[4][5] Understanding the MOA is critical for lead optimization, providing insights into how the inhibitor interacts with the enzyme and how its effects might be modulated by the presence of the natural substrate.[4]
This document will guide the user through the essential phases of enzyme inhibitor characterization:
-
Part 1: Assay Principle and Design. A discussion of the theoretical framework and practical considerations for setting up a reliable enzyme assay.
-
Part 2: Protocol for Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax). A step-by-step guide to characterizing the baseline enzyme activity.
-
Part 3: Protocol for IC50 Determination. A detailed workflow for quantifying the inhibitory potency of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid.
-
Part 4: Protocol for Mechanism of Action Studies. Advanced experimental design to elucidate the mode of inhibition (e.g., competitive, non-competitive).
For the purpose of this guide, we will use a generic serine protease as a model enzyme, given that related structures have shown activity against proteases like human neutrophil elastase.[6] The principles and protocols described herein are, however, broadly applicable to a wide range of enzyme classes with appropriate modifications to the substrate and buffer conditions.
Part 1: Assay Principle and Design
The foundation of any inhibitor characterization is a robust and reproducible enzyme assay.[3] The principle of an enzyme inhibition assay is to measure the enzymatic activity in the presence and absence of the test compound.[7] A decrease in the measured activity in the presence of the compound indicates inhibition.
Selection of Enzyme and Substrate
The choice of enzyme and substrate is paramount. For this application note, we will consider a generic serine protease. A suitable substrate for a serine protease is one that, upon cleavage, releases a chromogenic or fluorogenic molecule, allowing for continuous monitoring of the reaction progress using a spectrophotometer or fluorometer. A common choice is a peptide substrate conjugated to p-nitroaniline (pNA), which is colorless when part of the substrate but releases a yellow color (detectable at 405 nm) upon enzymatic cleavage.
Importance of Initial Velocity Conditions
To accurately determine kinetic parameters, it is crucial to measure the initial reaction velocity (V₀).[8] This is the rate of the reaction before significant substrate depletion or product accumulation occurs, which could lead to feedback inhibition or a change in the reverse reaction rate.[8] In practice, this means using only the linear portion of the reaction progress curve for rate calculations.
Assay Buffer and Conditions
Enzyme activity is highly dependent on pH, temperature, and ionic strength. The assay buffer should be optimized to ensure the enzyme is stable and exhibits optimal activity. A typical starting point for many proteases is a buffer at physiological pH, such as 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl. The assay temperature should also be controlled, typically at 25°C or 37°C.
Part 2: Protocol for Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)
Before evaluating an inhibitor, it is essential to characterize the baseline kinetics of the enzyme with its substrate.[9][10] The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[10]
Reagents and Materials
| Reagent/Material | Supplier | Catalog No. |
| Serine Protease (e.g., Trypsin) | Sigma-Aldrich | T1426 |
| Chromogenic Substrate | Bachem | 4018330 |
| Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl) | In-house preparation | N/A |
| 96-well microplate, clear, flat-bottom | Corning | 3596 |
| Microplate reader | Molecular Devices | SpectraMax M5 |
| 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid | Custom synthesis or commercial vendor | N/A |
| DMSO (Dimethyl sulfoxide) | Sigma-Aldrich | D8418 |
Experimental Workflow
Figure 1. Workflow for determining enzyme kinetic parameters.
Step-by-Step Protocol
-
Prepare a Substrate Dilution Series: Prepare a 2-fold serial dilution of the chromogenic substrate in assay buffer. The concentration range should typically span from 0.1 x Km to 10 x Km. If the Km is unknown, a broad range (e.g., 1 µM to 1 mM) should be tested.
-
Prepare the 96-well Plate:
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the appropriate substrate dilution to each well. Each concentration should be tested in triplicate. Include wells with buffer only as a blank.
-
-
Equilibrate the Plate: Pre-incubate the plate at the desired assay temperature (e.g., 25°C) for 5 minutes.
-
Initiate the Reaction: Add 25 µL of a pre-determined concentration of the enzyme to each well to start the reaction. The final enzyme concentration should be chosen such that the reaction proceeds linearly for at least 10-15 minutes.
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 15 minutes.
-
Data Analysis:
-
For each substrate concentration, plot absorbance versus time.
-
Determine the initial velocity (V₀) from the slope of the linear portion of the curve.
-
Plot V₀ as a function of substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax.
-
Part 3: Protocol for IC50 Determination
The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[11] It is a key measure of the inhibitor's potency.
Experimental Workflow
Figure 2. Workflow for IC50 determination.
Step-by-Step Protocol
-
Prepare an Inhibitor Dilution Series: Prepare a stock solution of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare the 96-well Plate:
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the enzyme to each well.
-
Add 10 µL of the inhibitor dilutions to the appropriate wells.
-
For controls, add 10 µL of buffer with the same percentage of DMSO to the "no inhibitor" (100% activity) wells, and 10 µL of buffer to the "no enzyme" (background) wells.
-
-
Pre-incubation: Gently mix and incubate the plate at the assay temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 15 µL of substrate to all wells to start the reaction. The substrate concentration should be at or near the Km value determined in Part 2.[8]
-
Measure Absorbance: Immediately measure the absorbance at 405 nm kinetically, as described in section 2.3.
-
Data Analysis:
-
Calculate the reaction rate (V₀) for each inhibitor concentration.
-
Normalize the data by calculating the percent inhibition for each concentration using the following formula:[12] % Inhibition = 100 * (1 - (V₀inhibitor - V₀background) / (V₀no inhibitor - V₀background))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.[13]
-
| Parameter | Description | Typical Value (Example) |
| Enzyme Concentration | Final concentration in the assay well. | 5 nM |
| Substrate Concentration | Set at the Km value for competitive inhibitor screening. | 50 µM |
| Inhibitor Concentration Range | A wide range spanning from no inhibition to full inhibition. | 1 nM to 100 µM |
| Pre-incubation Time | Time for inhibitor and enzyme to reach binding equilibrium. | 30 minutes |
| Final DMSO Concentration | Kept constant across all wells to avoid solvent effects. | 0.5% |
Table 1. Example Assay Conditions for IC50 Determination.
Part 4: Protocol for Mechanism of Action Studies
MOA studies are performed to understand how the inhibitor interacts with the enzyme and substrate.[4] The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive.
-
Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, competing with the substrate. This increases the apparent Km but does not change Vmax.[4]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces the apparent Vmax but does not change Km.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both the apparent Vmax and the apparent Km.
Experimental Design
The experiment is similar to the Km determination, but it is repeated in the presence of several fixed concentrations of the inhibitor.
Step-by-Step Protocol
-
Select Inhibitor Concentrations: Choose several concentrations of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid based on its IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50, and 5x IC50).
-
Set up the Assay: For each inhibitor concentration (including a zero-inhibitor control), perform a full substrate titration as described in Part 2.
-
Prepare plates with the fixed concentration of the inhibitor and the serial dilution of the substrate.
-
Pre-incubate the enzyme with the inhibitor.
-
Initiate the reaction by adding the substrate.
-
Measure the kinetic reads.
-
-
Data Analysis:
-
Calculate the initial velocities (V₀) for each substrate concentration at each inhibitor concentration.
-
Generate a Michaelis-Menten plot for each inhibitor concentration.
-
A more illustrative method is to create a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V₀ versus 1/[Substrate]. The pattern of the lines will indicate the mechanism of inhibition.
-
Figure 3. Representative Lineweaver-Burk plots for different inhibition mechanisms.
By analyzing how Km and Vmax change in the presence of the inhibitor, one can confidently assign the mechanism of action.
Conclusion
This application note provides a comprehensive framework for the enzymatic characterization of novel inhibitors, using 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid as a representative example. By following these detailed protocols, researchers can reliably determine the potency (IC50) and elucidate the mechanism of action of their compounds of interest. This information is critical for making informed decisions in the drug discovery and development pipeline, ultimately guiding the optimization of lead candidates into effective therapeutic agents. The principles outlined here are broadly applicable and can be adapted to a wide variety of enzyme systems and inhibitor classes.
References
-
Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed Central. (2025, October 3). National Center for Biotechnology Information. [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). National Center for Biotechnology Information. [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). National Center for Biotechnology Information. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry. (2024, October 1). ACS Publications. [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. [Link]
-
2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase. (2006, October 19). PubMed. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PubMed. [Link]
-
Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. (2025, August 6). ResearchGate. [Link]
-
Enzyme Kinetics and Mechanisms. (n.d.). ResearchGate. [Link]
-
IC50. (n.d.). Wikipedia. [Link]
-
Can anybody recommend a good source for enzyme inhibition assay protocols? (2012, November 23). ResearchGate. [Link]
-
In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems. [Link]
-
Biochemistry Enzyme kinetics. (n.d.). Online Biology Notes. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed. [Link]
-
Enzyme Kinetics and Diagnostic Uses of Enzymes. (2025, October 31). The Medical Biochemistry Page. [Link]
-
Investigating Enzyme Kinetics and Their Applications in Biotechnology. (n.d.). ResearchGate. [Link]
-
1-[(pyridin-3-yl)methyl]piperidine-4-carboxylic acid dihydrochloride. (n.d.). PubChem. [Link]
-
Details of the Drug | DrugMAP. (n.d.). DrugMAP. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biochem.du.ac.in [biochem.du.ac.in]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. clyte.tech [clyte.tech]
- 13. pubs.acs.org [pubs.acs.org]
antimicrobial activity of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid
Application Note: Antimicrobial Evaluation of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid
Executive Summary
This application note details the protocols for evaluating the antimicrobial efficacy of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid (referred to herein as MP-PCA ). Belonging to the class of 2-aminopyridine-4-carboxylic acid derivatives, MP-PCA represents a structural scaffold of significant interest in medicinal chemistry due to its potential to inhibit bacterial topoisomerases and disrupt biofilm formation.[1]
This guide provides a comprehensive workflow for researchers to characterize the bacteriostatic and bactericidal profiles of MP-PCA against ESKAPE pathogens.[1] It synthesizes established CLSI standards with specific adaptations required for the amphiphilic nature of piperidinyl-pyridine carboxylates.
Scientific Rationale & Mechanism
Structural Significance
The MP-PCA molecule combines a polar pyridine-carboxylic acid core with a lipophilic 3-methylpiperidine tail.[1] This amphiphilic structure is critical for two reasons:
-
Cellular Permeation: The 3-methylpiperidine moiety enhances lipophilicity, facilitating passive diffusion across the lipid bilayers of Gram-negative bacteria.[1]
-
Target Binding: The pyridine-4-carboxylic acid motif mimics the pharmacophore of quinolones, suggesting a high probability of interaction with the DNA Gyrase (GyrA) and Topoisomerase IV (ParC) complexes.
Proposed Mechanism of Action (MOA)
Based on structural homology with known 2-aminopyridine antimicrobials, MP-PCA is hypothesized to stabilize the Cleavable Complex formed between DNA and DNA Gyrase, preventing DNA religation and leading to the accumulation of double-strand breaks.
Figure 1: Hypothesized Signaling & Inhibition Pathway
Caption: Proposed mechanism of action for MP-PCA involving permeation, target engagement, and induction of replication fork arrest.[1]
Experimental Protocols
Compound Preparation & Solubility
MP-PCA possesses a zwitterionic character due to the basic piperidine nitrogen and the acidic carboxylic acid.[1] Proper solubilization is critical to avoid precipitation in assay media.[1]
-
Stock Solution: Dissolve MP-PCA in 100% DMSO to a concentration of 10 mg/mL.
-
Working Solution: Dilute the stock into cation-adjusted Mueller-Hinton Broth (CAMHB).[1] Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent toxicity.
Protocol A: Minimum Inhibitory Concentration (MIC)
Objective: Determine the lowest concentration of MP-PCA that inhibits visible bacterial growth.[1]
Materials:
-
96-well clear flat-bottom microplates.[1]
-
Standard strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[1]
-
Resazurin dye (optional for colorimetric endpoint).[1]
Workflow:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in CAMHB. -
Serial Dilution: Add 100 µL of CAMHB to columns 2-12 of the microplate. Add 200 µL of MP-PCA working solution (e.g., 512 µg/mL) to column 1.[1] Perform 2-fold serial dilutions from column 1 to 10.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to all wells (Final volume: 200 µL; Final inoculum:
CFU/mL). -
Controls:
-
Incubation: 16–20 hours at 37°C.
-
Readout: Visual inspection for turbidity or OD measurement at 600 nm.
Protocol B: Time-Kill Kinetics
Objective: Distinguish between bacteriostatic and bactericidal activity.[1]
Workflow:
-
Prepare tubes containing MP-PCA at concentrations of
, , and MIC in 10 mL CAMHB. -
Inoculate with test organism to a final density of
CFU/mL.[1] -
Incubate at 37°C with shaking (200 rpm).
-
Sampling: Remove 100 µL aliquots at
hours. -
Plating: Perform serial 10-fold dilutions in saline and plate onto Mueller-Hinton Agar.
-
Analysis: Count colonies after 24h incubation. A
reduction in CFU/mL relative to the initial inoculum indicates bactericidal activity.[1]
Data Presentation & Analysis
Researchers should tabulate results to allow for rapid SAR (Structure-Activity Relationship) analysis.[1]
Table 1: Recommended Data Reporting Format
| Bacterial Strain | Gram Status | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity Profile |
| S. aureus | Positive | [Data] | [Data] | [Calc] | Bactericidal if ratio |
| E. coli | Negative | [Data] | [Data] | [Calc] | Bacteriostatic if ratio |
| P. aeruginosa | Negative | [Data] | [Data] | [Calc] | -- |
Figure 2: Experimental Workflow Logic
Caption: Logical workflow for the biological evaluation of MP-PCA, progressing from synthesis to safety profiling.
References
-
Mao, J., et al. (2024). "Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains." MDPI.
-
Mahapa, A., et al. (2025). "Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid derivatives against MRSA." Microbial Pathogenesis. [1]
-
Zhang, Y., et al. (2012). "2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate: Structure and Inhibition Potential." PMC - NIH.[1]
-
Nwokolo, K., et al. (2018). "Synthesis, characterization and antibacterial activity of isonicotinic acid hydrazide complexes." University of Nigeria Nsukka.[1]
-
Hamama, W.S., et al. (2022).[2] "Pyridine Compounds with Antimicrobial and Antiviral Activities."[1][3] International Journal of Molecular Sciences. [1]
Sources
- 1. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | C13H12FN3O2 | CID 46835219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Evaluation of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid as a Putative GPR84 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Rationale for Investigating 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid in Inflammatory Disease Models
The compound 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid integrates two key chemical moieties, a pyridine-carboxylic acid and a methyl-piperidine ring, that are prevalent in a variety of biologically active molecules. While direct in vivo studies on this specific molecule are not extensively documented, its structural components suggest a plausible role as a modulator of inflammatory processes. Pyridine carboxylic acid derivatives have been explored for their anti-inflammatory and anti-hyperglycemic properties[1][2]. The piperidine motif is also a common feature in compounds targeting neurological and inflammatory pathways[3][4].
A compelling molecular target for novel anti-inflammatory agents is the G protein-coupled receptor 84 (GPR84). GPR84 is a pro-inflammatory receptor primarily expressed on immune cells, and its expression is significantly upregulated during inflammation[5]. Activation of GPR84 in macrophages leads to increased cytokine secretion, chemotaxis, and phagocytosis, highlighting its role in amplifying inflammatory responses[6]. Consequently, antagonism of GPR84 presents a promising therapeutic strategy for a range of inflammatory and fibrotic diseases[6].
Given the structural alerts within 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid and the established role of GPR84 in inflammation, this document outlines a comprehensive in vivo strategy to investigate the hypothesis that this compound acts as a GPR84 antagonist. The following protocols are designed to rigorously assess its pharmacokinetic profile, target engagement, and therapeutic efficacy in relevant animal models of inflammatory disease.
Part 1: Pre-Clinical In Vivo Workflow: A Step-by-Step Investigative Framework
The in vivo evaluation of a novel chemical entity requires a logical and phased approach. The following workflow is designed to systematically characterize the pharmacology of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid.
Caption: In vivo evaluation workflow for 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid.
Part 2: Experimental Protocols
Synthesis of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid
Protocol: Synthesis of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid
-
Starting Materials: 2-Chloro-4-pyridinecarboxylic acid and 3-methylpiperidine.
-
Reaction: In a sealed vessel, dissolve 2-chloro-4-pyridinecarboxylic acid (1 equivalent) and 3-methylpiperidine (1.2 equivalents) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents), to scavenge the HCl generated during the reaction.
-
Heating: Heat the reaction mixture at a temperature ranging from 100 to 150°C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and adjust the pH to ~4-5 with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Animal Models: Selection and Rationale
The choice of animal model is critical for evaluating the therapeutic potential of a GPR84 antagonist. The following models are recommended based on the pro-inflammatory role of GPR84.
| Animal Model | Rationale | Key Endpoints |
| Lipopolysaccharide (LPS)-Induced Systemic Inflammation | A robust and acute model of inflammation driven by toll-like receptor 4 (TLR4) activation, leading to a systemic cytokine storm. GPR84 expression is upregulated in this model. | - Plasma levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)- Leukocyte infiltration in tissues (e.g., lung, liver)- Survival rates |
| Dextran Sodium Sulfate (DSS)-Induced Colitis | A widely used model of inflammatory bowel disease (IBD) that induces chemical injury to the colonic epithelium, leading to a robust inflammatory response. GPR84 has been implicated in IBD pathogenesis. | - Disease Activity Index (DAI) score (body weight loss, stool consistency, rectal bleeding)- Colon length and weight- Histological scoring of colon inflammation- Myeloperoxidase (MPO) activity in colon tissue |
| Collagen-Induced Arthritis (CIA) in Mice | A model of rheumatoid arthritis characterized by chronic inflammation of the joints, synovial hyperplasia, and cartilage and bone destruction. Macrophages, which highly express GPR84, are key players in CIA. | - Clinical scoring of paw swelling- Histological analysis of joint inflammation and damage- Measurement of anti-collagen antibody titers- Cytokine levels in joint tissue |
Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Studies
Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animal Strain: C57BL/6 mice (male, 8-10 weeks old).
-
Compound Formulation: Prepare a clear, sterile solution of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid in a suitable vehicle (e.g., 0.5% methylcellulose in water). The formulation should be optimized for the intended route of administration.
-
Dosing: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes to separate groups of mice (n=3-4 per time point). A typical dose for a discovery PK study is 1-10 mg/kg.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F) using appropriate software (e.g., Phoenix WinNonlin).
Protocol: Maximum Tolerated Dose (MTD) Study
-
Animal Strain: Swiss Webster mice (male and female, 6-8 weeks old).
-
Dose Escalation: Administer escalating single doses of the compound to small groups of mice (n=3 per dose level).
-
Clinical Observations: Monitor the animals for signs of toxicity, including changes in body weight, food and water consumption, clinical signs (e.g., lethargy, ruffled fur), and mortality for at least 7 days post-dose.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
In Vivo Efficacy Evaluation
Protocol: LPS-Induced Systemic Inflammation Model
-
Animals and Acclimation: Use male C57BL/6 mice (8-10 weeks old) and allow them to acclimate for at least one week.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle control + Saline
-
Vehicle control + LPS
-
Test Compound (low dose) + LPS
-
Test Compound (high dose) + LPS
-
-
Dosing: Pre-treat the mice with the test compound or vehicle at the selected doses (based on PK and MTD data) via the intended route of administration (e.g., oral gavage) 1 hour before the LPS challenge.
-
LPS Challenge: Administer LPS (e.g., 1-5 mg/kg) via intraperitoneal (IP) injection.
-
Sample Collection: At a predetermined time point post-LPS challenge (e.g., 2-6 hours), collect blood via cardiac puncture for cytokine analysis. Euthanize the animals and harvest tissues (e.g., lungs, liver) for histological analysis and measurement of inflammatory markers.
-
Analysis:
-
Measure plasma levels of TNF-α, IL-6, and IL-1β using ELISA or a multiplex bead-based assay.
-
Perform histological staining (e.g., H&E) on tissue sections to assess leukocyte infiltration.
-
Homogenize tissue samples to measure MPO activity as an index of neutrophil infiltration.
-
Part 3: Mechanism of Action and Target Engagement
Confirmation that the therapeutic effects of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid are mediated through GPR84 is crucial.
Caption: Workflow for validating the mechanism of action of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid.
Protocol: Ex Vivo GPR84 Agonist Challenge
-
Study Design: Treat mice with the test compound or vehicle as described in the efficacy study protocols.
-
Immune Cell Isolation: At the expected time of maximum plasma concentration (Tmax), euthanize the animals and isolate primary immune cells (e.g., peritoneal macrophages or splenocytes).
-
Ex Vivo Stimulation: Culture the isolated cells and stimulate them with a known GPR84 agonist (e.g., 6-n-octylaminouracil).
-
Readout: Measure a downstream signaling event associated with GPR84 activation, such as calcium mobilization or cytokine release (e.g., IL-8).
-
Interpretation: A reduction in the agonist-induced response in cells from compound-treated animals compared to vehicle-treated animals would indicate in vivo target engagement of GPR84.
Conclusion
The provided framework offers a comprehensive and scientifically rigorous approach to the in vivo evaluation of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid as a potential GPR84 antagonist for the treatment of inflammatory diseases. By systematically assessing its pharmacokinetic properties, safety profile, and efficacy in relevant animal models, researchers can generate the critical data needed to validate its therapeutic potential and advance its development. The emphasis on mechanism of action studies will ensure that any observed efficacy is directly attributable to the modulation of the GPR84 target, providing a solid foundation for further pre-clinical and clinical investigation.
References
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. (2022-01-15). PMC - NIH.
- 2-(4-Carboxypiperidinium-1-yl)
- Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025-10-03). PubMed Central.
- Synthetic GPR84 Agonists in Colorectal Cancer: Effective in THP-1 Cells but Ineffective in BMDMs and MC38 Mouse Tumor Models.MDPI.
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025-10-16). PMC - NIH.
- Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025-10-03). PubMed.
- EP0028017A1 - 3-Piperidinone-4-carboxylic acid derivatives.
- Selective GPR84 Antagonist.Liminal BioSciences.
- Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists. (2020-12-24). Journal of Medicinal Chemistry.
- Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84.Queen's University Belfast Research Portal.
- Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. (2021-09-07).
- Discovery and Characterization of Novel Antagonists of the Proinflamm
- GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity. (2023-12-15). NIH.
- 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis.chemicalbook.
- 8-(3-( R )-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. (2025-08-06).
- Synthesis, radiosynthesis and in vivo evaluation of 5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzoimidazol-2-[(11)C]one, as a potent NR(1A)/2B subtype selective NMDA PET radiotracer.PubMed.
- Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids.
- Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo Xylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis.PubMed.
- Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.PMC - NIH.
Sources
- 1. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, radiosynthesis and in vivo evaluation of 5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzoimidazol-2-[(11)C]one, as a potent NR(1A)/2B subtype selective NMDA PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liminal BioSciences - Selective GPR84 Antagonist [liminalbiosciences.com]
- 6. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Efficacy Profiling of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid (2-MPCA)
Executive Summary & Biological Context
The compound 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid (hereafter referred to as 2-MPCA ) represents a "privileged structure" in medicinal chemistry, specifically within the class of GPR119 agonists . GPR119 is a G
While 2-MPCA is often utilized as a building block for more complex amides, its free acid form and immediate derivatives serve as critical lead fragments for establishing structure-activity relationships (SAR). This application note details the rigorous protocols required to validate the efficacy of 2-MPCA, moving from in vitro biochemical assays to in vivo metabolic profiling.
Key Mechanistic Logic
-
Target: GPR119 (Gs-coupled).
-
Primary Readout: Intracellular cAMP accumulation.
-
Secondary Readout: GLP-1/Insulin secretion.
-
Physiochemical Challenge: The molecule is zwitterionic (pyridine nitrogen + carboxylic acid); pH-dependent solubility must be controlled.
Experimental Workflow Visualization
The following diagram outlines the critical path for validating 2-MPCA efficacy, ensuring a "Go/No-Go" decision matrix at each stage.
Figure 1: Critical path workflow for evaluating GPR119 agonists.[1] The process moves from biochemical validation to functional cellular assays, followed by ADME de-risking before animal models.
Protocol 1: HTRF cAMP Accumulation Assay (Primary Potency)
Objective: To determine the EC
Materials
-
Cells: HEK293-hGPR119 (Stable Line).
-
Reagents: Cisbio cAMP Gs Dynamic Kit (or equivalent HTRF kit).
-
Compound: 2-MPCA (dissolved in 100% DMSO to 10 mM stock).
-
Reference Agonist: GSK1292263 (Positive Control).
-
Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor).
Step-by-Step Methodology
-
Cell Preparation:
-
Harvest HEK293-hGPR119 cells and resuspend in stimulation buffer at 400,000 cells/mL.
-
Critical Step: Ensure cell viability >95% using Trypan Blue, as dead cells release proteases that degrade the FRET acceptor.
-
-
Compound Plating:
-
Dispense 5 µL of 2-MPCA (serial dilution, 10-point curve, 0.1 nM to 10 µM) into a 384-well low-volume white plate.
-
Include DMSO control (0% activity) and GSK1292263 (100% activity).
-
-
Stimulation:
-
Add 5 µL of cell suspension (2,000 cells/well) to the compound plates.
-
Incubate for 30 minutes at Room Temperature (RT) .
-
Note: Do not incubate at 37°C for this step; RT reduces receptor internalization rates during the assay window.
-
-
Detection:
-
Add 5 µL of cAMP-d2 (Acceptor) followed by 5 µL of Anti-cAMP-Cryptate (Donor).
-
Incubate for 1 hour at RT in the dark.
-
-
Data Acquisition:
-
Read on an HTRF-compatible reader (e.g., EnVision, PHERAstar).
-
Excitation: 320 nm; Emission: 615 nm (Donor) and 665 nm (Acceptor).
-
-
Analysis:
-
Calculate Ratio =
. -
Fit data to a 4-parameter logistic (4PL) equation to derive EC
.
-
Protocol 2: GLP-1 Secretion Assay (Functional Validation)
Objective: To verify that cAMP elevation translates to physiological hormone secretion in enteroendocrine cells. Rationale: cAMP alone is a proximal signal. Secretion of GLP-1 (Glucagon-Like Peptide-1) is the therapeutic endpoint for metabolic disease.
Materials
-
Cells: GLUTag or NCI-H716 (Enteroendocrine L-cell models).
-
Assay Kit: Active GLP-1 ELISA Kit.
-
Buffer: KRB (Krebs-Ringer Buffer) + 0.2% BSA + Glucose (2.8 mM for basal, 16.7 mM for high glucose).
Step-by-Step Methodology
-
Seeding: Seed GLUTag cells in 24-well plates coated with Matrigel (to ensure adherence) 48 hours prior to assay.
-
Starvation: Wash cells 2x with KRB (glucose-free) and incubate for 2 hours to normalize basal secretion.
-
Treatment:
-
Treat cells with 2-MPCA (at 5x the EC
determined in Protocol 1) in KRB containing 16.7 mM Glucose. -
Control: Vehicle (DMSO) and DPP-4 inhibitor (to prevent GLP-1 degradation during incubation).
-
-
Incubation: Incubate for 2 hours at 37°C.
-
Collection:
-
Collect supernatant and centrifuge at 1000 x g for 5 mins at 4°C to remove debris.
-
Store supernatant at -80°C or proceed immediately to ELISA.
-
-
Quantification: Perform ELISA according to manufacturer instructions.
-
Data Normalization: Normalize GLP-1 concentration to total protein content per well (BCA assay) to account for cell number variations.
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To assess the acute anti-diabetic efficacy of 2-MPCA in a physiological system. Rationale: GPR119 agonists should improve glucose excursion only in the presence of glucose (glucose-dependent), minimizing hypoglycemia risk.
Experimental Design Table
| Parameter | Specification |
| Species | Male C57BL/6J Mice (8-10 weeks old) |
| Group Size | n = 8 per group |
| Fasting | Overnight (12-14 hours) |
| Vehicle | 0.5% Methylcellulose + 0.1% Tween 80 |
| Dose Groups | 1.[2] Vehicle2. 2-MPCA (10 mg/kg)3. 2-MPCA (30 mg/kg)4. Sitagliptin (Positive Control, 10 mg/kg) |
Step-by-Step Methodology
-
Acclimatization: Handle mice daily for 3 days prior to the experiment to reduce stress-induced hyperglycemia.
-
Fasting: Fast mice overnight with free access to water.
-
Basal Measurement (T-30): Measure fasting blood glucose (tail vein prick) using a calibrated glucometer.
-
Drug Administration (T-30): Administer 2-MPCA or Vehicle via oral gavage (p.o.) 30 minutes prior to glucose challenge.
-
Glucose Challenge (T0): Administer Glucose load (2 g/kg body weight, p.o.).
-
Sampling: Measure blood glucose at T=15, 30, 60, and 120 minutes post-glucose load.
-
Analysis:
-
Plot Glucose vs. Time.
-
Calculate AUC
(Area Under the Curve). -
Statistical Test: One-way ANOVA followed by Dunnett’s post-hoc test vs. Vehicle.
-
Mechanism of Action: GPR119 Signaling Pathway
Understanding the signaling cascade is vital for troubleshooting. If cAMP (Protocol 1) is high but GLP-1 (Protocol 2) is low, the blockage may be downstream (e.g., PKA or EPAC).
Figure 2: GPR119 signaling cascade. 2-MPCA binding triggers cAMP production, closing K-ATP channels and facilitating Calcium-dependent exocytosis of Insulin (Beta-cells) or GLP-1 (L-cells).
Troubleshooting & Optimization
Solubility Issues
-
Observation: 2-MPCA precipitates in the assay buffer.
-
Cause: The carboxylic acid (pKa ~4.5) and piperidine amine (pKa ~9-10) create a zwitterion. At neutral pH, it is charged, but lipophilicity of the piperidine ring can drive aggregation.
-
Solution: Ensure DMSO stock is 100%. Dilute into buffer immediately before use. Do not store intermediate aqueous dilutions.
Stereochemistry
-
Observation: Variable potency between batches.
-
Cause: The 3-methylpiperidine moiety creates a chiral center. The (R)- and (S)- enantiomers often have vastly different binding affinities for GPCRs.
-
Recommendation: Always test the racemate against chirally pure (3R) and (3S) versions. Typically, one enantiomer will be the eutomer (active) and the other the distomer (inactive).
References
-
Ritter, K. et al. (2016). GPR119 Agonists for the Treatment of Type 2 Diabetes: A Review of the Medicinal Chemistry Landscape. Journal of Medicinal Chemistry.
-
Overton, H. A. et al. (2006). Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents. Cell Metabolism.[3]
-
Semple, G. et al. (2008). Discovery of the First Potent and Orally Efficacious Agonist of the Orphan G-Protein Coupled Receptor 119. Journal of Medicinal Chemistry.
-
Hao, J. et al. (2011). Structure-Activity Relationship Studies of Pyridyl-piperidine GPR119 Agonists. Bioorganic & Medicinal Chemistry Letters.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid
[1]
Introduction: The Synthetic Challenge
The synthesis of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid represents a classic challenge in medicinal chemistry: functionalizing an electron-deficient heterocycle with a sterically hindered amine while managing zwitterionic solubility profiles.[1]
This scaffold is frequently encountered in the development of GPCR modulators and kinase inhibitors. The core difficulty lies not just in the bond formation, but in the isolation of the amphoteric product and the regiocontrol required if starting from di-halogenated precursors.
This guide provides a root-cause analysis of common failures and validated protocols to ensure high yield and purity.
Module 1: Reaction Optimization (The "Make" Phase)
Core Issue: Low Conversion in SNAr Displacement
Symptom: The reaction stalls at 40-50% conversion, or significant degradation is observed before completion.
Technical Analysis: The 2-position of the pyridine ring is activated for Nucleophilic Aromatic Substitution (SNAr), but the reaction is electronically and sterically demanding.
-
Electronic Deactivation: If you use the free carboxylic acid (2-chloroisonicotinic acid) as the starting material, the base (necessary to scavenge HCl) deprotonates the acid to a carboxylate (
). This anion is an electron-donating group (via induction), which deactivates the ring towards nucleophilic attack.[1] -
Steric Hindrance: 3-Methylpiperidine is a secondary amine with significant steric bulk at the
-position relative to the nitrogen.[2] This creates a high energy barrier for the formation of the Meisenheimer complex.
Troubleshooting Protocol:
| Variable | Recommendation | Rationale |
| Substrate | Use the Methyl Ester | Switch from 2-chloroisonicotinic acid to methyl 2-chloropyridine-4-carboxylate. The ester ( |
| Solvent | DMSO or NMP | Polar aprotic solvents stabilize the transition state.[2] Avoid EtOH/MeOH for the coupling step as they can compete as nucleophiles at high temps.[2] |
| Temperature | 100°C - 120°C | The steric bulk of 3-methylpiperidine requires thermal energy to overcome the activation barrier. |
| Base | K₂CO₃ or DIEA | Use inorganic base (K₂CO₃) if in DMSO; organic base (DIEA) if solubility is an issue.[1][2] |
Visualizing the Pathway
Figure 1: Comparative synthetic pathways. The ester route avoids ring deactivation.
Module 2: Purification & Isolation (The "Isolate" Phase)
Core Issue: The Zwitterion Trap
Symptom: The reaction works, but the product is lost during aqueous workup. It does not extract into DCM or EtOAc.[1][2]
Technical Analysis: The product contains a basic amine (piperidine, pKa ~9-10) and an acidic carboxylate (pyridine-COOH, pKa ~4-5).[1] At neutral pH, it exists as a zwitterion , which is highly water-soluble and insoluble in non-polar organics.[1] Standard liquid-liquid extraction (LLE) will fail.[1][2]
Troubleshooting Protocol:
Method A: Isoelectric Precipitation (Best for Scale-up) [1]
-
Hydrolysis: After the SNAr step (if using ester), treat with LiOH/THF/Water.[1][2]
-
Concentration: Remove organic solvents (THF/DMSO) under reduced pressure.
-
pH Adjustment: Carefully acidify the aqueous solution with 1N HCl.
-
Target pH: Adjust pH to the Isoelectric Point (pI) , typically between pH 4.5 and 5.5 for this class of molecules.[1][2]
-
Observation: The zwitterion has minimum solubility at its pI and should precipitate as a white/off-white solid.[2] Filter and wash with cold water.[1][2]
Method B: Ion Exchange Chromatography (Best for High Purity)
If the product does not precipitate (due to high water solubility), use a catch-and-release strategy.[1]
-
Resin: Use a Strong Cation Exchange (SCX) column (e.g., Dowex 50W).[1][2]
-
Load: Load the reaction mixture in an acidic medium (pH 1-2). The amino group will protonate and bind to the resin.
-
Wash: Flush with water/MeOH to remove non-basic impurities (salts, starting acids).[1][2]
-
Elute: Release the product using 2M NH₃ in MeOH. The ammonia deprotonates the resin, releasing the pyridine-amine.
-
Finish: Concentrate the ammoniacal eluent to obtain the pure zwitterion.
Module 3: Stereochemistry & Chirality
Core Issue: Enantiomeric Purity
Symptom: Biological assay results are inconsistent; variability between batches.
Technical Analysis: 3-Methylpiperidine has a chiral center.[1][2] Commercial "3-methylpiperidine" is often sold as a racemate unless specified.[1][2]
-
The Problem: If you use racemic amine, your final product is a 50:50 mixture of enantiomers. One enantiomer is likely the active drug, while the other is ballast or potentially toxic.
-
The Fix:
-
Source: Purchase enantiopure (R)-3-methylpiperidine or (S)-3-methylpiperidine (CAS: 33953-69-0 or 23995-75-7).[1][2]
-
Verification: Do not assume stereochemical integrity is maintained if the reaction conditions are excessively harsh (though racemization of this center is rare under standard SNAr conditions). Verify using Chiral HPLC (e.g., Chiralpak AD-H column).[1][2]
-
Frequently Asked Questions (FAQs)
Q1: Can I use Buchwald-Hartwig coupling instead of SNAr? A: Yes, but it is generally "Plan B." Palladium coupling is sensitive to the free carboxylic acid (catalyst poisoning).[1][2] You would still need to protect the acid as an ester.[2] Given that 2-chloropyridines are highly activated for SNAr, the transition metal route adds unnecessary cost and metal-scavenging steps unless the SNAr fails completely.
Q2: Why is my product purple/black after workup? A: Pyridine derivatives, especially electron-rich amino-pyridines, are prone to oxidation in air, forming N-oxides or polymerization byproducts.[1]
Q3: I am starting with 2,4-dichloropyridine. How do I get selectivity at the 2-position? A: The 4-position of pyridine is generally less reactive than the 2-position in SNAr, but this depends heavily on the substituents. However, if you oxidize the 4-position to the acid first (or start with 2-chloro-isonicotinic acid), the regioselectivity is moot. If you must displace a di-halo system:
-
Control temperature (lower temps favor the most activated position).[2]
-
Use 1.0 equivalent of amine strictly.[2]
-
Note: In many heterocyclic systems, the position ortho to the ring nitrogen (C2) is most reactive, but steric hindrance from the 3-methylpiperidine might shift selectivity. Strong recommendation: Start with the pre-functionalized 2-chloro-4-carboxy scaffold to avoid this headache.[1][2]
References
-
SNAr Reactivity of Pyridines
-
Purification of Zwitterions
-
Synthesis of Piperidinyl-Pyridine Carboxylates (Patent)
-
Solubility Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridine-4-carboxylic acid | C6H6N2O2 | CID 278396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. US20140275614A1 - Production and purification of carboxylic betaine zwitterionic monomers - Google Patents [patents.google.com]
- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this valuable heterocyclic building block. Here, we move beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice and validated solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route for this compound?
The most prevalent and industrially relevant synthesis is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 2-halopyridine-4-carboxylic acid derivative with 3-methylpiperidine. The most common starting material is 2-chloropyridine-4-carboxylic acid due to its commercial availability and balanced reactivity. The reaction is usually performed in a polar, high-boiling point solvent in the presence of a base to neutralize the generated HCl.
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields can typically be attributed to one of three main areas:
-
Incomplete Reaction: The SNAr reaction on the pyridine ring can be sluggish. Factors like insufficient temperature, suboptimal solvent choice, or an inappropriate base can lead to poor conversion. Nucleophilic attack on pyridines is generally favored at the C2 and C4 positions because the electronegative nitrogen can stabilize the negative charge in the intermediate (Meisenheimer complex).[1][2]
-
Byproduct Formation: The most common cause of yield loss is the formation of side products. The primary culprit is often the hydrolysis of the starting material to 2-hydroxypyridine-4-carboxylic acid, especially if water is present in the reaction mixture.
-
Workup and Purification Losses: The product is an amino acid, exhibiting zwitterionic character at certain pH values. This can lead to high water solubility and difficulty in extraction, resulting in significant loss of material during the workup phase.
Q3: What are the most probable byproducts I should be looking for?
Based on the typical SNAr reaction conditions, you should be vigilant for the byproducts listed in the table below. Understanding their origin is the first step to mitigating their formation.
| Byproduct Name | Molecular Weight ( g/mol ) | Formation Mechanism | Key Analytical Signature (LC-MS) |
| 2-Hydroxypyridine-4-carboxylic acid | 139.11 | Hydrolysis of the 2-chloro starting material by trace water acting as a competing nucleophile. | [M+H]⁺ = 140.1 |
| Unreacted 2-Chloropyridine-4-carboxylic acid | 157.55 | Incomplete reaction. | [M+H]⁺ = 158.5 |
| Decarboxylated Product | 190.29 | Loss of CO₂ from the carboxylic acid group, often induced by excessively high temperatures (>180-200 °C). | [M+H]⁺ = 191.3 |
| Dimerization/Oligomerization Products | Variable | Self-reaction of starting materials or product under harsh conditions. | Higher mass ions detected in MS. |
Troubleshooting Guides: From Problem to Solution
This section provides detailed, step-by-step guidance for specific issues you may encounter during your synthesis.
Problem 1: My LC-MS analysis shows a significant peak with [M+H]⁺ ≈ 140, which persists even after purification attempts. What is this impurity and how can I eliminate it?
Root Cause Analysis: This impurity is almost certainly 2-hydroxypyridine-4-carboxylic acid . It forms when water, acting as a nucleophile, attacks the C2 position of your 2-chloropyridine-4-carboxylic acid starting material, displacing the chloride. This reaction is often catalyzed by the base used in the main reaction and is accelerated at higher temperatures. The structural similarity and comparable polarity to your desired product make it particularly challenging to remove via standard silica gel chromatography.
Mitigation and Prevention Protocol:
-
Rigorous Anhydrous Conditions:
-
Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous grade solvents. If not available, distill solvents over an appropriate drying agent (e.g., CaH₂ for DMSO or NMP).
-
Ensure your 3-methylpiperidine and base (e.g., K₂CO₃, DIPEA) are anhydrous. If using a carbonate base, it can be dried in an oven prior to use.
-
-
Reaction Sequence Optimization: Add the 3-methylpiperidine nucleophile to the reaction mixture before adding the base and heating. This allows the desired nucleophile to be present in excess and compete more effectively against any trace water.
-
Choice of Base: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) can be preferable to hydroxide or carbonate bases, which can introduce or contain water.
Corrective Purification Strategy: If the byproduct has already formed, separation can be achieved by exploiting the difference in acidity between the carboxylic acid and the phenolic hydroxyl group.
-
pH-Controlled Extraction: Carefully acidify the aqueous solution of your crude product to a pH of ~3-4. At this pH, your target compound (a secondary amine) will be protonated and more water-soluble, while the less basic 2-hydroxypyridine derivative may begin to precipitate or be more extractable into an organic solvent like ethyl acetate. This requires careful optimization and may not be high-yielding but can enrich the desired product.
Problem 2: The reaction is very slow and stalls at ~50% conversion, even after 24 hours at 120 °C. How can I drive it to completion?
Root Cause Analysis: The electrophilicity of the C2 position on the pyridine ring is key to the reaction rate. While activated by the ring nitrogen, it can still be sluggish, especially with chloride as the leaving group. The typical reactivity order for halide leaving groups in SNAr reactions is F > Cl > Br > I.[1][3] Additionally, poor solubility of reactants or the use of a weak, sterically hindered base can slow the reaction.
Workflow for Optimizing Reaction Rate:
Caption: Workflow for troubleshooting a stalled SNAr reaction.
Detailed Recommendations:
-
Increase Temperature: Carefully increase the reaction temperature in 10 °C increments, monitoring by TLC or LC-MS. Be aware that temperatures exceeding 180 °C may promote decarboxylation.
-
Solvent Choice: Solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) have higher boiling points and excellent solvating properties, which can significantly accelerate the reaction.
-
Activate the Substrate: While more synthetically demanding, converting the starting material to 2-fluoropyridine-4-carboxylic acid would make the substitution much faster, as fluoride is a better leaving group for SNAr on electron-deficient rings.[1]
-
Microwave Synthesis: If available, a laboratory microwave reactor can often drive these reactions to completion in minutes rather than hours, frequently at lower overall temperatures, which can also help suppress byproduct formation.
Problem 3: During aqueous workup, my product seems to remain in the aqueous layer, and I get very poor recovery after extraction with ethyl acetate.
Root Cause Analysis: Your product is an amphoteric molecule containing both a basic piperidine nitrogen and an acidic carboxylic acid group. At neutral pH, it exists predominantly as a zwitterion, which is highly polar and water-soluble, making it very difficult to extract into common organic solvents like ethyl acetate or DCM.
Diagram: pH-Dependent Species and Solubility
Caption: The effect of pH on the ionization state and solubility of the product.
Optimized Extraction Protocol: The key is to suppress the zwitterionic form by adjusting the pH well away from the isoelectric point, but this presents a paradox as both the cationic and anionic forms are highly water-soluble. The best approach is often to isolate the product by precipitation or by using a more polar extraction solvent.
-
Isoelectric Point Precipitation:
-
After the reaction, quench the mixture into water.
-
Carefully adjust the pH of the aqueous solution using 1M HCl or 1M NaOH. Monitor the solution for the onset of precipitation.
-
Use a pH meter to slowly adjust the pH to the point of maximum precipitation (the isoelectric point, typically between pH 4 and 7).
-
Stir the resulting slurry for 1-2 hours, then collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
Alternative Solvent Extraction:
-
If precipitation is not effective, saturate the aqueous layer with sodium chloride (NaCl) to decrease the solubility of the organic product (salting-out effect).
-
Perform continuous or repeated extractions with a more polar solvent system, such as a 9:1 mixture of Chloroform/Isopropanol or n-Butanol. These solvents are more effective at extracting zwitterionic or highly polar compounds from water.
-
References
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Wiley Online Library. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry. [Link]
Sources
Technical Support Center: Synthesis of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield in the synthesis of 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid is a common issue that can stem from several factors. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between a 2-halo-pyridine-4-carboxylic acid derivative and 3-methylpiperidine. Here’s a breakdown of potential causes and solutions:
1. Inefficient Nucleophilic Aromatic Substitution (SNAr):
-
Leaving Group Choice: The nature of the leaving group on the pyridine ring is critical. For SNAr reactions, the typical reactivity order for halogens is F > Cl > Br > I.[1] A fluoro or chloro substituent at the 2-position of the pyridine-4-carboxylic acid will generally lead to higher yields compared to bromo or iodo analogs. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack.[1]
-
Reaction Conditions: SNAr reactions on pyridine rings often require heat to proceed at a reasonable rate.[1] If your reaction is sluggish, consider increasing the temperature. The choice of solvent is also crucial. Polar aprotic solvents such as DMSO, DMF, or NMP are often effective as they solvate the cation of the nucleophile, leading to a more reactive "naked" anion.[1]
-
Steric Hindrance: While 3-methylpiperidine is a secondary amine, the methyl group can introduce some steric hindrance. This can slow down the rate of nucleophilic attack at the C-2 position of the pyridine ring.[1]
2. Alternative: Buchwald-Hartwig Amination:
If optimizing the SNAr reaction proves difficult, the Buchwald-Hartwig amination is a powerful alternative for forming the C-N bond.[2][3] This palladium-catalyzed cross-coupling reaction is often employed when classical SNAr reactions fail due to low reactivity of the aryl halide.[2][3]
-
Catalyst System: The choice of palladium precursor and ligand is critical for a successful Buchwald-Hartwig reaction. Common catalyst systems involve a palladium(II) acetate or palladium(0) source in combination with a phosphine ligand.[4][5][6] For coupling with secondary amines like 3-methylpiperidine, sterically hindered phosphine ligands often give the best results.[3]
-
Base Selection: A non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃).[6] The choice of base can significantly impact the reaction outcome and should be optimized.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting decision tree for low reaction yield.
Question 2: I am observing significant impurity formation. What are the likely side reactions and how can I minimize them?
Impurity generation can complicate purification and reduce the overall yield. Here are some common side reactions and strategies to mitigate them:
-
Hydrodehalogenation: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, a common side reaction is the reduction of the aryl halide to the corresponding arene. This can occur via a competing β-hydride elimination pathway.[3] To minimize this, ensure that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your reagents and solvents are anhydrous.
-
Dimerization of Starting Material: In some coupling reactions, self-coupling of the starting aryl halide can occur. Optimizing the catalyst and ligand system, as well as the reaction temperature, can help to suppress this side reaction.
-
Reactions involving the Carboxylic Acid: The carboxylic acid moiety can potentially participate in side reactions. If you are using a strong base, deprotonation of the carboxylic acid will occur. While this is generally not problematic, it's important to consider its effect on the solubility of your starting material and product.
Purification Strategies:
-
Column Chromatography: Flash column chromatography using silica gel is a standard method for purifying the final product.[7] A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from impurities.[7]
-
Crystallization: If the product is a solid, crystallization can be an effective purification technique. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.
-
Acid-Base Extraction: The presence of both a basic piperidine nitrogen and an acidic carboxylic acid group allows for purification via acid-base extraction. The product can be extracted into an aqueous acidic solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by adjusting the pH to its isoelectric point.
Question 3: The reaction seems to stall before completion. What could be causing this and how can I drive it to completion?
Reaction stalling can be frustrating. Here are some potential causes and solutions:
-
Catalyst Deactivation (for Buchwald-Hartwig): The palladium catalyst can deactivate over time. Ensure that your reaction is run under an inert atmosphere to prevent oxidation of the catalyst. If the reaction stalls, adding a fresh portion of the catalyst and ligand may help to restart it.
-
Insufficient Base: The base is consumed stoichiometrically in the reaction. If an insufficient amount of base is used, the reaction will stop once the base is consumed. It is common to use a slight excess of the base.
-
Poor Solubility: If the starting materials or intermediates have poor solubility in the chosen solvent, the reaction rate may be limited. Consider using a different solvent or increasing the reaction temperature to improve solubility.
-
Equilibrium: Some reactions may reach a point of equilibrium. If this is the case, you may need to remove a byproduct to drive the reaction forward (Le Chatelier's principle).
Experimental Protocol for Buchwald-Hartwig Amination:
This is a general procedure and may require optimization for your specific substrate.
-
To a dry reaction vessel under an inert atmosphere, add the 2-halo-pyridine-4-carboxylic acid (1.0 equiv.), 3-methylpiperidine (1.2 equiv.), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., Xantphos, 2-10 mol%).
-
Add a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Add the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
Quantitative Data Summary:
| Parameter | SNAr | Buchwald-Hartwig Amination |
| Starting Material | 2-Fluoro- or 2-Chloropyridine-4-carboxylic acid | 2-Chloro-, Bromo-, or Iodo-pyridine-4-carboxylic acid |
| Reagents | 3-Methylpiperidine, Base (e.g., K₂CO₃, Et₃N) | 3-Methylpiperidine, Pd Catalyst, Ligand, Base (e.g., NaOtBu) |
| Solvent | Polar Aprotic (DMSO, DMF, NMP)[1] | Anhydrous Toluene, Dioxane |
| Temperature | Elevated (e.g., 100-150 °C)[1] | Elevated (e.g., 80-110 °C) |
| Typical Yield | Moderate to Good | Good to Excellent |
Mechanistic Considerations
Nucleophilic Aromatic Substitution (SNAr) on Pyridine:
The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1][8] This is because the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1][8]
Caption: Simplified SNAr reaction pathway.
Buchwald-Hartwig Amination Catalytic Cycle:
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines - Benchchem.
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC - NIH.
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings - Benchchem.
- Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. | Semantic Scholar.
- SNAr Reactions of Pyridine: Videos & Practice Problems - Pearson.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
- Buchwald–Hartwig amination - Wikipedia.
- Synthesis of pyridine-4-carboxylic acid - PrepChem.com.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom Publishing.
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Buchwald-Hartwig Coupling - Organic Synthesis.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Bioavailability Optimization for 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid
Internal Reference Code: 3-MPPC Support Tier: Level 3 (Senior Application Scientist) Status: Active[1]
System Overview & Diagnostic Workflow
Welcome to the technical support hub for 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid . If you are accessing this guide, you are likely observing low plasma exposure (
The "Zwitterion Trap"
This molecule presents a classic medicinal chemistry challenge.[1] It contains a basic 2-aminopyridine motif and an acidic carboxylic acid at position 4.[1]
-
Acidic Center: Carboxylic acid (
)[1] -
Basic Center: Pyridine nitrogen, enhanced by the electron-donating piperidine ring (
).[1]
The Consequence: At physiological pH (duodenum/jejunum pH 6.0–7.0), this molecule exists primarily as a zwitterion (net charge 0, but highly polar). This results in a "solubility-permeability paradox" where the molecule is too polar to cross membranes passively but lacks the net charge to be highly soluble in water, often crystallizing out of solution at its isoelectric point (pI).
Troubleshooting Flowchart
Use the following logic gate to diagnose your specific failure mode before proceeding to the protocols.
Figure 1: Diagnostic logic for identifying the root cause of poor bioavailability in amphoteric pyridine derivatives.
Common Issues & Solutions
Issue A: Precipitation in Intestinal Fluids (The pI Effect)
Symptom: The compound dissolves in 0.1N HCl (stomach pH) but precipitates immediately upon entering the small intestine environment (pH 6.5).
Technical Explanation: The 3-methylpiperidine moiety adds lipophilicity (
Solution: Counter-Ion Selection (Salt Screening) Do not rely on simple hydrochloride salts.[1] HCl often dissociates too early in the stomach (common ion effect).[1]
-
Recommendation: Screen Sulfonic Acid salts (Mesylate, Tosylate, or Besylate).[1] These large, lipophilic counter-ions can disrupt the crystal lattice and maintain a "supersaturated" state longer in the GI tract.
Issue B: Poor Membrane Permeability (Class III/IV Behavior)
Symptom: High solubility in DMSO/Water, but no plasma exposure in rats.[1] Technical Explanation: The zwitterion has a large hydration shell.[1] Passive diffusion requires shedding this water shell, which is energetically unfavorable.[1]
Solution: Ester Prodrug Strategy
Masking the carboxylic acid converts the zwitterion into a simple cation (protonated pyridine) or a neutral molecule, drastically increasing
| Prodrug Type | Mechanism | Pros | Cons |
| Ethyl Ester | Simple hydrolysis | Easy synthesis; Lipophilic | Rapid hydrolysis in plasma (rat > human) |
| Isopropyl Ester | Steric hindrance | Increased stability; Better oral absorption | Slower conversion to active parent |
| Double Prodrug | Masking N and COOH | Maximum permeability | Complex synthesis; Potential toxicity |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profiling (The "U-Shape" Curve)
Validates the zwitterionic nature and identifies the pH of minimum solubility.
Materials:
-
Compound 3-MPPC (micronized)[1]
-
Universal Buffer (Britton-Robinson or equivalent), pH 2.0 to 10.0
-
HPLC-UV/Vis setup[1]
Workflow:
-
Prepare 10 mL aliquots of buffer at pH 2, 4, 6, 7, 8, and 10.
-
Add excess compound (approx. 5 mg/mL) to each vial.
-
Incubate at 37°C with shaking for 24 hours.
-
Filter (0.45 µm PVDF) and analyze filtrate by HPLC.[1]
-
Pass Criteria: If solubility at pH 6-7 is <10% of solubility at pH 2, you have a pI-limited solubility issue .
Protocol 2: PAMPA-EOS (Evolution of Solubility)
Differentiates between permeability issues and solubility issues.[1]
-
Donor Plate: Load compound in FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5).[1]
-
Acceptor Plate: PBS pH 7.4 with 5% BSA (sink condition).
-
Membrane: 2% Lecithin in Dodecane (mimics lipid bilayer).[1]
-
Incubation: 4 hours at room temperature.
-
Calculation:
-
Interpretation: If
, the zwitterion is preventing absorption.[1] Switch to Prodrug Strategy .
-
Formulation Engineering (Non-Synthetic Solutions)
If you cannot alter the chemical structure (e.g., late-stage development), you must rely on formulation.
Lipid-Based Delivery (SEDDS)
For 3-MPPC, a Self-Emulsifying Drug Delivery System (SEDDS) is recommended to shield the charge and facilitate lymphatic transport.[1]
Recommended "Type IIIB" Lipid Formulation:
-
Oil Phase (30%): Capryol 90 (Propylene glycol monocaprylate) - Solubilizes the lipophilic piperidine tail.[1]
-
Surfactant (40%): Cremophor EL or Tween 80.[1]
-
Co-Surfactant (30%): Transcutol P (Diethylene glycol monoethyl ether).[1]
Preparation:
-
Mix excipients at 40°C until clear.
-
Add 3-MPPC (free acid) and stir until dissolved.
-
Disperse 100 µL into 10 mL water to verify emulsification (should form a clear/bluish microemulsion, droplet size < 200 nm).
Mechanistic Visualization
The following diagram illustrates the equilibrium states of the molecule and how prodrugs bypass the absorption barrier.
Figure 2: The absorption barrier caused by zwitterion formation and the prodrug bypass mechanism.
Frequently Asked Questions (FAQ)
Q: Does the chirality of the 3-methylpiperidine affect bioavailability? A: Yes. The 3-methyl group creates a stereocenter.[1] While physicochemical properties (solubility/pKa) are identical for enantiomers, biological interaction with transporters (like P-gp) or metabolizing enzymes (CYP450) is stereoselective.[1] You must separate the enantiomers (Chiral HPLC) and test them individually. It is common for one enantiomer to be cleared significantly faster than the other.[1]
Q: Can I just use DMSO for my animal PK studies? A: We strongly advise against this. While DMSO solubilizes the compound, upon injection into the aqueous environment of the gut (oral gavage), the compound will likely crash out of solution immediately due to the "antisolvent effect," leading to erratic absorption data.[1] Use the SEDDS formulation described in Section 4.
Q: Why is the melting point so high (>250°C)? A: This is characteristic of zwitterionic crystals.[1] The strong electrostatic attraction between the pyridinium (+) and carboxylate (-) creates a salt-like lattice.[1] This high melting point correlates directly with low aqueous solubility (General Solubility Equation).[1]
References
-
Physicochemical Properties of Pyridine Carboxylic Acids
-
Prodrug Strategies for Carboxylic Acids
-
Formulation of Zwitterionic Drugs
-
Structure-Activity Relationships of Pyridine Derivatives
-
Source: Scifinder/Chemical Abstracts (General Chemical Principles).[1]
- Context: The basicity of 2-aminopyridine derivatives and the impact of N-substitution on pKa are fundamental principles in heterocyclic chemistry used to derive the mechanistic explan
-
Sources
- 1. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline-3-carboxylic acid, 4-hydroxy-2-oxo-1,2-dihydro-, (3-piperidin-1-yl-propyl)amide | C18H23N3O3 | CID 54685835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine-3-carboxylic acid;pyridine-4-carboxylic acid | C12H10N2O4 | CID 409437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Emd-50929 | C12H8FNO2 | CID 11378949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isonicotinic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability & Handling of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid
Executive Summary
You are likely encountering issues with 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid due to its dual nature: it is a zwitterionic amphophile with an electron-rich pyridine ring.
Most reported "instability" issues with this scaffold are actually physical aggregation events driven by pH (isoelectric precipitation) or oxidative artifacts (N-oxide formation) rather than cleavage of the core pharmacophore. This guide breaks down the root causes of these failures and provides validated protocols to resolve them.
Part 1: The Zwitterion Trap (Solubility & Precipitation)
User Complaint: "The compound precipitates out of aqueous buffers over time," or "It is insoluble in both pure water and pure organic solvents."
Root Cause Analysis
This molecule contains a basic nitrogen (piperidine/pyridine system, pKa ~5-6) and an acidic carboxylic acid (pKa ~3-4). In neutral media (pH 4–6), it exists primarily as a zwitterion (net charge = 0). At this Isoelectric Point (pI), the lattice energy dominates solvation energy, leading to aggregation and precipitation.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Cloudiness in pH 5-6 buffer | Isoelectric Precipitation | Shift pH: Adjust to pH < 3 (cationic form) or pH > 8 (anionic form) to induce net charge repulsion. |
| Insoluble in DMSO/MeOH | Strong Crystal Lattice | "Break" the Lattice: Add 1-2 equivalents of HCl or NaOH to the organic solvent to form a soluble salt in situ. |
| Oiling out in water | Hydrophobic Aggregation | Cosolvent: Use 10-20% DMSO or PEG400 before adding the aqueous buffer. |
Visualization: Solubility Logic Flow
Caption: Logic flow for resolving zwitterionic precipitation events by manipulating ionization states.
Part 2: Chemical Stability (Oxidation & Photolysis)
User Complaint: "I see a new peak at M+16 in my LCMS after 24 hours."
Root Cause Analysis
The 2-aminopyridine motif is electron-rich. While the pyridine ring itself is stable, the piperidine nitrogen and the pyridine nitrogen are susceptible to N-oxidation, forming N-oxides (M+16 Da). This is accelerated by:
-
Dissolved Oxygen: In protic solvents.
-
Peroxides: Found in aged ethers (THF, Dioxane) or PEGs.
-
Light: Pyridine derivatives can undergo photo-induced radical formation.
Troubleshooting Guide
| LCMS Artifact | Probable Cause | Prevention Protocol |
| M+16 Da (Major) | N-Oxidation (Piperidine > Pyridine) | Degas solvents (sparge with Argon). Use fresh buffers. Avoid THF. Store at -20°C. |
| M+14 Da / M+32 Da | Photo-oxidation / Ring Opening | Amber Glassware is mandatory. Wrap vials in foil during bench work. |
| M-44 Da | Decarboxylation | Avoid High Heat: Only occurs >120°C or in strong acidic reflux. Keep drying temps <40°C. |
Visualization: Degradation Pathways
Caption: Primary degradation pathways. N-Oxidation is the dominant risk in solution at room temperature.
Part 3: Analytical Method Optimization
User Complaint: "The peak tails badly on HPLC," or "Retention time shifts between runs."
Mechanism
The basic piperidine nitrogen interacts with residual silanols on silica-based HPLC columns, causing tailing. Additionally, the zwitterionic equilibrium is highly sensitive to mobile phase pH, causing Rt shifts if buffering is weak.
Optimized LCMS Method Parameters
-
Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Kinetex EVO).
-
Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH 10) OR Water + 0.1% Formic Acid. Do not use neutral water.
-
Mobile Phase B: Acetonitrile (MeOH increases pressure and can promote methylation of the acid over long periods).
-
Temperature: 40°C (Reduces viscosity and improves peak shape).
Part 4: Validated Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Use this for long-term storage.
-
Weigh: Calculate mass for 10 mM concentration.
-
Solvent: Use DMSO (Dimethyl Sulfoxide) , anhydrous grade (99.9%).
-
Why: DMSO prevents zwitterionic aggregation better than water/methanol.
-
-
Additive: Add 1% (v/v) 1N NaOH or 1N HCl equivalent to the stock.
-
Why: Forces the molecule into a single charged state (Anionic or Cationic), preventing precipitation.
-
-
Storage: Aliquot into amber glass vials. Store at -80°C (preferred) or -20°C.
-
Shelf Life: >6 months at -20°C if protected from moisture.
-
Protocol B: Forced Degradation Stress Test (Quick Check)
Run this if you suspect your batch has degraded.
-
Oxidation: Dissolve 0.1 mg/mL in Water/ACN. Add 3% H2O2. Incubate RT for 2 hours.
-
Result: Check for M+16 peak. If >5% conversion, your handling requires stricter anaerobic conditions.
-
-
Heat: Dissolve in DMSO. Heat to 80°C for 4 hours.
-
Result: Check for M-44 (Decarboxylation). This molecule should be stable here; if not, check for metal contamination (catalysts).
-
References
-
Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution."[1] Canadian Journal of Chemistry, vol. 50, no.[1] 18, 1972, pp. 3017–3027.[1] Link
- Relevance: Establishes that pyridine-4-carboxylic acids generally require high temperatures (>150°C)
-
Jiao, L., et al. "2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides." Journal of Organic Chemistry, vol. 80, no. 1, 2015. Link
- Relevance: Discusses the redox behavior of aminopyridines and the stability of the N-oxide intermedi
-
Williams, R. "pKa Data Compiled."[2] Organic Chemistry Data, 2022. Link
- Relevance: Provides pKa values for pyridine (5.2) and carboxylic acids (4.2)
- Vertex Pharmaceuticals. "Patent: Inhibitors of Influenza Viruses Replication (Aminopyridine derivatives)." World Intellectual Property Organization, WO2010148197A1.
Sources
Validation & Comparative
Validating 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid Scaffolds: A Comparative Guide to Orthogonal Assays
Topic: Orthogonal Assays to Confirm 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid Effects Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists
Executive Summary
2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid represents a privileged scaffold in medicinal chemistry, primarily functioning as a 2-oxoglutarate (2-OG) mimetic . This chemotype is frequently utilized to target Fe(II)/2-OG-dependent dioxygenases, specifically HIF Prolyl Hydroxylases (PHDs) and Histone Lysine Demethylases (KDMs) .
While the pyridine-4-carboxylic acid core provides the essential bidentate chelation of the active site iron [1], the 3-methylpiperidine moiety confers hydrophobic selectivity. However, this class of compounds is prone to pan-assay interference (PAINS) in fluorescence-based primary screens due to metal chelation artifacts or aggregation.
This guide outlines a rigorous, orthogonal validation workflow to distinguish true target engagement from assay artifacts, comparing biochemical, biophysical, and cellular methodologies.
Part 1: The Validation Funnel (Strategic Overview)
To confirm the effects of this molecule, researchers must move beyond single-point inhibition. The following flowchart illustrates the mandatory orthogonal progression from high-throughput screening to functional validation.
Figure 1: The Hit-to-Lead validation funnel. Progression requires confirming activity via methods with distinct physical readouts to rule out chelation artifacts common to carboxylic acid-pyridine scaffolds.
Part 2: Comparative Analysis of Assay Methodologies
1. Primary Biochemical Screening: TR-FRET vs. AlphaScreen
Objective: Determine IC50 values for enzyme inhibition (e.g., PHD2 or KDM5).
| Feature | TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) | AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) |
| Principle | Measures disruption of interaction between biotinylated substrate and antibody-Europium cryptate. | Bead-based singlet oxygen transfer. Measures substrate turnover via antibody recognition. |
| Suitability for Scaffold | Moderate. Pyridine carboxylates can quench fluorescence or chelate the Europium donor, leading to false positives. | High. Less susceptible to autofluorescence. However, strong metal chelators can sometimes interfere with donor bead chemistry. |
| Sensitivity | High (nM range). | Very High (sub-nM range). |
| Throughput | 1536-well compatible. | 1536-well compatible. |
| Verdict | Use as a secondary filter. | Recommended Primary Screen. |
2. Biophysical Orthogonal Confirmation: SPR vs. DSF
Objective: Prove direct physical binding to the target protein and validate the mechanism (metal chelation vs. allosteric).
| Feature | SPR (Surface Plasmon Resonance) | DSF (Differential Scanning Fluorimetry / Thermal Shift) |
| Readout | Real-time binding kinetics ( | Change in protein melting temperature ( |
| Mechanism Insight | Critical. Can distinguish 1:1 binding from aggregation (promiscuous binding). Fast | Indicates stabilization.[1][2][3] Pyridine carboxylates typically show significant |
| False Positive Risk | Low. Reference channel subtraction eliminates bulk refractive index changes. | Moderate. Colored compounds can interfere with SYPRO Orange dye. |
| Verdict | Gold Standard. Essential for validating this specific chemotype. | Good for rapid buffer optimization but less definitive than SPR. |
3. Cellular Functional Assays: Western Blot vs. Reporter Gene
Objective: Confirm cell permeability and on-target effect (e.g., HIF-1
| Feature | HIF-1 | HRE-Luciferase Reporter Assay |
| Directness | Direct. Visualizes the accumulation of the substrate (HIF-1 | Indirect. Measures transcriptional activity downstream of HIF stabilization. |
| Quantification | Semi-quantitative. | Highly quantitative. |
| Throughput | Low (6-12 samples). | High (96/384-well). |
| Verdict | Mandatory Proof. Must show dose-dependent accumulation of HIF-1 | Excellent for potency ranking ( |
Part 3: Detailed Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics
Rationale: This protocol is designed to confirm that 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid binds the catalytic domain of the target (e.g., PHD2) in a reversible, dose-dependent manner.
Materials:
-
Instrument: Biacore 8K or T200.
-
Sensor Chip: CM5 (Carboxymethylated dextran).
-
Ligand: Biotinylated PHD2 catalytic domain (residues 181–426).
-
Analyte: 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid (dissolved in 100% DMSO).
Step-by-Step Workflow:
-
Immobilization: Capture Biotin-PHD2 on a Streptavidin (SA) chip to a density of ~2000 RU. Use an unmodified flow cell as a reference.
-
Buffer Preparation: Running buffer must contain 10 µM FeCl2 and 1 mM
-ketoglutarate (unless testing competitive displacement).-
Note: For this specific scaffold, ensure the buffer pH is 7.4. The carboxylic acid must be deprotonated to bind the active site iron.
-
-
Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index mismatches, as the compound is small (~220 Da).
-
Injection Cycle:
-
Inject analyte at 5 concentrations (e.g., 0.1 µM to 10 µM) in single-cycle kinetics mode.
-
Contact time: 60s.[3] Dissociation time: 120s.
-
Flow rate: 30 µL/min.
-
-
Data Analysis: Fit data to a 1:1 Langmuir binding model .
-
Success Criteria: The
should be theoretical (based on MW ratio). If is >150% of theoretical, suspect aggregation.
-
Protocol B: Cellular HIF-1
Stabilization Assay
Rationale: To confirm the compound penetrates the cell membrane and inhibits PHD activity in a complex biological environment.
Materials:
-
Cell Line: HeLa or Hep3B cells.[2]
-
Controls: DMSO (Negative), Roxadustat or IOX2 (Positive Control).
-
Lysis Buffer: RIPA buffer + Protease Inhibitor Cocktail + 1 mM DMOG (Critical: DMOG prevents HIF degradation during lysis).
Step-by-Step Workflow:
-
Seeding: Plate cells at
cells/well in a 6-well plate. Incubate for 24h. -
Treatment: Treat cells with the test compound (1, 10, 50 µM) for 4 to 6 hours .
-
Why 4-6h? HIF-1
has a short half-life (<5 min). Inhibition of PHD leads to rapid accumulation; longer incubations may trigger feedback loops.
-
-
Harvesting: Wash with ice-cold PBS. Lyse immediately on ice using the RIPA/DMOG mix.
-
Western Blotting:
-
Load 30 µg protein/lane.
-
Primary Antibody: Anti-HIF-1
(e.g., BD Biosciences #610959). -
Loading Control: Anti-
-Actin.
-
-
Interpretation: A distinct band at ~120 kDa should appear in treated samples, absent in the DMSO control.
Part 4: Mechanism of Action Visualization
The following diagram details the specific interference of the pyridine-4-carboxylic acid scaffold within the PHD2 catalytic cycle.
Figure 2: Mechanism of Action.[4] The inhibitor mimics 2-OG, chelating the active site Iron (Fe2+) via the pyridine nitrogen and carboxylic acid, preventing HIF-1
References
-
Chowdhury, R., et al. (2016). Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors.[1] Journal of Medicinal Chemistry, 59(15), 7199-7211. Link
-
Yeh, T. L., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7651-7668. Link
-
Dao, J. H., et al. (2009). Kinetic characterization of hypoxia-inducible factor prolyl hydroxylase inhibitors using a fluorescence polarization assay. Analytical Biochemistry, 384(2), 213-223. Link
-
EpigenTek. (n.d.). Histone Demethylase Assay Guide. EpigenTek Application Notes. Link
-
Haase, V. H. (2024).[4] HIF-PHD inhibitors in renal anemia: Update on phase 3 clinical trials. Haase Lab Publications. Link
Sources
- 1. HIF-independent actions of HIF-prolyl hydroxylase inhibitors reveal off-target pathways with therapeutic implications | Sciety Labs (Experimental) [labs.sciety.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
off-target effects of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid
Introduction
Imatinib (marketed as Gleevec®) represents a paradigm shift in cancer therapy. As the first clinically approved tyrosine kinase inhibitor (TKI), it transformed chronic myeloid leukemia (CML) from a fatal disease into a manageable chronic condition for many patients.[1] Imatinib was rationally designed to inhibit the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives CML.[1][2] It achieves this by binding to the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of downstream substrates essential for cancer cell proliferation and survival.[1][2][3]
However, like many small molecule inhibitors, imatinib's activity is not perfectly specific. It interacts with a range of other kinases and proteins throughout the body, leading to "off-target" effects. These effects can be beneficial, neutral, or detrimental, contributing to both the drug's extended therapeutic profile and its adverse event profile.[4][5] Understanding this off-target landscape is critical for researchers and clinicians to optimize therapy, manage side effects, and guide the development of next-generation inhibitors.
This guide provides an in-depth comparison of the off-target profile of imatinib against its successors, nilotinib and dasatinib, supported by experimental data and protocols for assessing kinase selectivity.
Imatinib: On-Target Potency and Key Off-Target Interactions
Imatinib was designed to target the ABL kinase but also potently inhibits other tyrosine kinases, which are now considered part of its established target profile for various malignancies.
Primary Targets of Imatinib:
-
BCR-ABL: The hallmark oncogene in CML and a subset of acute lymphoblastic leukemia (ALL).[1]
-
c-KIT: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).
-
PDGFRα/β (Platelet-Derived Growth Factor Receptor): Key drivers in certain myeloproliferative neoplasms.[6]
Beyond these primary targets, imatinib interacts with several other kinases and non-kinase proteins at clinically relevant concentrations.[7] A notable non-kinase off-target is the NADPH quinone oxidoreductase 2 (NQO2).[7]
Comparative Kinase Selectivity: Imatinib vs. Second-Generation TKIs
The challenge of imatinib resistance, often driven by mutations in the BCR-ABL kinase domain, spurred the development of second-generation TKIs like nilotinib and dasatinib.[8] These drugs exhibit greater potency against BCR-ABL but come with distinctly different off-target profiles.[8]
-
Nilotinib (Tasigna®): Structurally derived from imatinib, nilotinib was designed for higher binding affinity and selectivity for BCR-ABL.[8] It is approximately 20-fold more potent than imatinib against unmutated BCR-ABL and retains activity against many imatinib-resistant mutants.[8] Its overall kinase selectivity profile is considered narrower than dasatinib but slightly different from imatinib.[9][10]
-
Dasatinib (Sprycel®): Structurally distinct from imatinib, dasatinib was initially developed as a SRC family kinase (SFK) inhibitor.[8] It is over 300 times more potent than imatinib against unmutated BCR-ABL and inhibits a much broader range of kinases, including the SRC family (SRC, LCK, LYN), c-KIT, and PDGFRβ.[7][8][11] This reduced selectivity makes dasatinib a powerful tool against resistance but also contributes to a different side-effect profile.[9]
The following table summarizes the inhibitory potency (IC50 or Kd values in nM) of the three TKIs against their primary target and key off-target kinases. Lower values indicate stronger inhibition.
| Kinase Target | Imatinib (nM) | Nilotinib (nM) | Dasatinib (nM) | Target Type |
| ABL1 | 25 - 600 | <20 | <1 | On-Target (CML) |
| KIT | 100 | 90 | 12 | On-Target (GIST) / Off-Target |
| PDGFRα | 50 | 60 | 28 | On-Target (CMML) / Off-Target |
| PDGFRβ | 100 | 57 | 1 | Off-Target |
| SRC | >10,000 | >10,000 | <1 | Off-Target |
| LCK | >10,000 | >3,000 | 1.1 | Off-Target |
| LYN | >10,000 | >10,000 | 1.2 | Off-Target |
| DDR1 | 38 | 3.7 | 0.2 | Off-Target |
Data compiled from multiple sources. IC50/Kd values can vary based on assay conditions.[7][10][11][12]
This data clearly illustrates that while nilotinib offers increased potency with a relatively similar target spectrum to imatinib, dasatinib has a much broader activity profile, notably its potent inhibition of SRC family kinases, which are largely unaffected by imatinib and nilotinib.[10][11]
Clinical Implications of Off-Target Effects
The distinct selectivity profiles of these TKIs are directly linked to their unique adverse event profiles observed in patients.[4]
-
Imatinib: Common side effects like fluid retention and muscle cramps are thought to be related to PDGFR inhibition.[6] Cardiotoxicity, though rare, has been linked to ABL inhibition in cardiomyocytes.[4]
-
Nilotinib: Has been associated with metabolic events, including hyperglycemia and pancreatitis, and cardiovascular events like peripheral artery disease.
-
Dasatinib: Its broader profile, particularly SRC inhibition, is associated with pleural effusion (fluid accumulation around the lungs) and potential effects on platelet function.[9]
Experimental Methodologies for Off-Target Profiling
To build a comprehensive understanding of a compound's selectivity, researchers employ a cascade of assays. Here, we detail two foundational, field-proven methodologies: broad-panel kinase binding assays and cellular target engagement assays.
In Vitro Kinase Profiling: The KINOMEscan™ Approach
Causality and Rationale: Before testing a compound in a complex cellular environment, it is crucial to understand its direct, physical binding affinity against a wide array of purified kinases. This approach removes cellular complexities like membrane transport and ATP competition, providing a clean measure of interaction potential. KINOMEscan™ is a widely adopted competition binding assay platform that quantitatively measures the binding of a compound to hundreds of kinases.[13][14][15]
The principle is based on competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase target.[13][16] The amount of kinase captured on the solid support is measured, typically via quantitative PCR (qPCR) of a DNA tag fused to the kinase.[13] A lower amount of captured kinase indicates stronger competition, and thus higher affinity, for the test compound.
Experimental Workflow: KINOMEscan™
Caption: KINOMEscan™ workflow for determining kinase-inhibitor binding affinity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., Imatinib) in DMSO. Typically, an 11-point, 3-fold dilution series is used to generate a comprehensive binding curve.
-
Assay Assembly: In microplates, combine the DNA-tagged kinases, the test compound dilutions, and the immobilized ligand beads.[13]
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Washing: Wash the beads to remove unbound and weakly bound kinases.
-
Quantification: The amount of kinase bound to the immobilized ligand is determined by quantifying the unique DNA tag using qPCR.[13][16]
-
Data Analysis: The results are typically expressed as a dissociation constant (Kd), which reflects the binding affinity of the compound for each kinase. A lower Kd signifies a stronger interaction.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Causality and Rationale: While in vitro assays are essential, they do not confirm that a drug can reach and bind to its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[17][18][19] The principle is that when a ligand (drug) binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[18][19]
In a typical CETSA experiment, cells treated with a compound are heated across a temperature gradient. At higher temperatures, proteins unfold and aggregate. Stabilized proteins remain soluble at higher temperatures compared to their unbound state.[20] The amount of soluble protein remaining at each temperature is then quantified, often by Western blot or mass spectrometry.[21]
Experimental Workflow: CETSA®
Caption: CETSA® workflow for verifying cellular target engagement.
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with the desired concentration of the test compound (e.g., Imatinib) or a vehicle control (DMSO) and incubate to allow for cell penetration and target binding.[18]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them for a short duration (e.g., 3 minutes) across a range of temperatures (e.g., 40°C to 70°C).[18]
-
Lysis: Lyse the cells to release their contents. This can be done by freeze-thaw cycles or detergents.
-
Separation: Separate the soluble protein fraction from the precipitated (aggregated) proteins by high-speed centrifugation.[21]
-
Quantification: Collect the supernatant and quantify the amount of the specific target protein (e.g., ABL, c-KIT) remaining in the soluble fraction using an antibody-based method like Western blotting or an ELISA.[17]
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift of this curve to higher temperatures in the drug-treated samples compared to the control indicates target stabilization and therefore, engagement.[20]
Signaling Pathway Context
Imatinib and its alternatives exert their effects by interrupting key signaling cascades. The primary BCR-ABL pathway involves multiple downstream effectors that drive CML pathogenesis. Off-target effects can arise from the inhibition of kinases in parallel or intersecting pathways.
Caption: Key signaling pathways affected by Imatinib and its alternatives.
The diagram illustrates how BCR-ABL activates multiple downstream pathways critical for CML cell survival, such as RAS/MAPK, PI3K/AKT, and JAK/STAT.[22][23] Imatinib and Nilotinib are highly effective at blocking BCR-ABL, KIT, and PDGFR. Dasatinib's broader profile includes potent inhibition of the SRC Family Kinases, which can also feed into these same oncogenic pathways, providing an alternative mechanism to shut down pro-survival signaling.[11]
Conclusion
The study of off-target effects is not merely an academic exercise; it is fundamental to drug safety, efficacy, and the rational design of future therapies. Imatinib, while a revolutionary targeted drug, possesses a distinct polypharmacology that contributes to both its therapeutic reach and its side effects. The development of second-generation inhibitors like nilotinib and dasatinib highlights the classic trade-off in drug design: increased potency and activity against resistance mutations often come with a modified and sometimes broader off-target profile.[8][9]
By employing a systematic approach that combines broad in vitro profiling with targeted cellular validation, researchers can build a comprehensive and predictive model of a drug's behavior. This knowledge empowers clinicians to make more informed treatment decisions and enables scientists to engineer the next generation of inhibitors with even greater precision and safety.
References
-
What are Bcr-Abl inhibitors and how do they work? Patsnap Synapse. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Imatinib in Chronic Myeloid Leukemia: an Overview. PMC. [Link]
-
Bcr-Abl and Imatinib (STI571 or Gleevec). Proteopedia. [Link]
-
Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations. PMC. [Link]
-
Signal transduction pathway of the BCR-ABL fusion gene and Imatinib... ResearchGate. [Link]
-
Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib. ResearchGate. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. ResearchGate. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. [Link]
-
Comparison of the Efficacy of Nilotinib and Imatinib in the Treatment of Chronic Myeloid Leukemia. JCPSP. [Link]
-
Comparison of kinase inhibition profiles for imatinib and dasatinib... ResearchGate. [Link]
-
VX-680 KINOMEscan (LDG-1175: LDS-1178). LINCS Data Portal. [Link]
-
Comparison of Imatinib, Dasatinib, Nilotinib and INNO-406 in Imatinib-Resistant Cell Lines. ASH Publications. [Link]
-
Are off-target effects of imatinib the key to improving beta-cell function in diabetes? NIH. [Link]
-
CETSA. CETSA. [Link]
-
QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). LINCS Data Portal. [Link]
-
TARGETS OF IMATINIB, NILOTINIB, AND DASATINIB. ResearchGate. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Immunological off-target effects of imatinib. PubMed. [Link]
-
Comparison between imatinib, nilotinib IC 50 values (nmol/L) for... ResearchGate. [Link]
-
Nilotinib Responses Better Than Imatinib in CML Trials. OncLive. [Link]
-
Comparison of the Efficacy of Nilotinib and Imatinib in the Treatment of Chronic Myeloid Leukemia. ResearchGate. [Link]
-
Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PMC. [Link]
-
Imatinib: Basic Results. Oncohema Key. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
Immunological off-target effects of imatinib. ResearchGate. [Link]
-
Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
-
Dasatinib or High-Dose Imatinib for Chronic-Phase Chronic Myeloid Leukemia Resistant to Imatinib at a Dose of 400 to 600 Milligrams Daily: Two-Year Follow-Up of a Randomized Phase 2 Study (START-R). PMC. [Link]
-
Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. PubMed. [Link]
-
How the KinomeScan assay works (Courtesy of DiscoveRx). ResearchGate. [Link]
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- 5. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
Comparative Dose-Response Analysis of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid for [Hypothesized Target] Inhibition
A Technical Guide for Preclinical Researchers
Introduction
The pyridine and piperidine scaffolds are foundational motifs in medicinal chemistry, present in a wide array of pharmacologically active agents.[1][2][3] The novel compound, 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid, represents a new chemical entity within this class. While its precise biological activity is under investigation, its structural similarity to known inhibitors of human neutrophil elastase (HNE), a serine protease implicated in various inflammatory diseases, makes HNE a compelling hypothetical target for initial screening and dose-response analysis.[4] This guide provides a comprehensive framework for conducting a comparative dose-response analysis of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid against established HNE inhibitors.
This document will detail the necessary in vitro and in vivo experimental protocols, data analysis techniques, and interpretation strategies essential for characterizing the potency and efficacy of this novel compound. By comparing it with well-characterized alternatives, researchers can contextualize its activity and make informed decisions regarding its potential for further development.
Compound Profiles
For this comparative analysis, we will evaluate the dose-response relationship of our lead compound against two known HNE inhibitors.
| Compound | Structure | Rationale for Inclusion |
| Lead Compound: 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid | The novel investigational compound with a pyridine-piperidine core, hypothesized to have HNE inhibitory activity. | |
| Comparator A: Sivelestat | A well-characterized, specific, and clinically approved HNE inhibitor, serving as a positive control and benchmark for potency. | |
| Comparator B: 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate | A structurally related pyridine-piperidine derivative with known HNE inhibitory activity, providing a basis for structure-activity relationship (SAR) insights.[4] |
In Vitro Dose-Response Analysis: HNE Enzymatic Assay
The initial characterization of a potential inhibitor's potency is typically performed using an in vitro enzymatic assay. This allows for a direct measurement of the compound's effect on the target protein in a controlled environment, free from the complexities of a cellular system.
Causality Behind Experimental Choices
-
Direct Target Engagement: An enzymatic assay provides direct evidence of target engagement and inhibition, which is a critical first step in validating the compound's mechanism of action.
-
Quantitative Potency Measurement: This assay format allows for the precise determination of the half-maximal inhibitory concentration (IC50), a key parameter for comparing the potency of different compounds.
-
High-Throughput Adaptability: The colorimetric nature of this assay makes it readily adaptable for high-throughput screening in multi-well plate formats, enabling efficient testing of multiple concentrations and replicates.
Experimental Workflow: HNE Inhibition Assay
Caption: Workflow for the in vitro HNE enzymatic inhibition assay.
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for the lead compound, Comparator A, and Comparator B in 100% DMSO, starting from a 10 mM stock concentration.
-
Assay Plate Preparation: Using a liquid handler, dispense 1 µL of each compound dilution into a 384-well assay plate. Include wells with 1 µL of DMSO as a negative control (0% inhibition) and wells with a known potent inhibitor as a positive control (100% inhibition).
-
Enzyme Addition: Add 20 µL of a pre-diluted HNE solution in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.5 M NaCl) to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of a fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC) to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Immediately place the plate in a kinetic plate reader and measure the fluorescence intensity (Excitation/Emission ~360/460 nm) every 60 seconds for 30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the data to the controls to determine the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_compound - V_positive_control) / (V_negative_control - V_positive_control))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic (sigmoidal) model to determine the IC50 value.[5][6]
-
Hypothetical In Vitro Data Summary
| Compound | IC50 (nM) | Hill Slope | Max Inhibition (%) |
| Lead Compound | 150.5 ± 12.3 | 1.1 | 98.5 |
| Comparator A (Sivelestat) | 45.2 ± 3.8 | 1.0 | 100.0 |
| Comparator B | 250.8 ± 21.7 | 1.2 | 99.2 |
Data are presented as mean ± standard deviation from three independent experiments.
In Vivo Dose-Response Analysis: Animal Model of Acute Lung Injury
To evaluate the efficacy of the lead compound in a biological system, an in vivo dose-response study is essential.[7] A common model for assessing HNE inhibitor efficacy is the lipopolysaccharide (LPS)-induced acute lung injury model in mice.[8]
Causality Behind Experimental Choices
-
Physiological Relevance: This model mimics key aspects of inflammatory lung diseases where HNE plays a significant pathological role, providing a relevant system to test the compound's efficacy.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Insights: An in vivo study provides initial insights into the compound's absorption, distribution, metabolism, and excretion (ADME) properties and how they relate to its pharmacological effect.
-
Dose-Ranging for Efficacy: A dose-response design is crucial for identifying the optimal therapeutic dose range and understanding the relationship between dose and effect in a whole organism.
Experimental Workflow: Murine Model of LPS-Induced Lung Injury
Caption: Workflow for the in vivo dose-response study in a mouse model of acute lung injury.
Step-by-Step Protocol
-
Animal Acclimatization and Grouping: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week. Randomly assign mice to treatment groups (n=8 per group):
-
Group 1: Vehicle control (e.g., saline with 5% DMSO)
-
Group 2: Lead Compound (1 mg/kg)
-
Group 3: Lead Compound (5 mg/kg)
-
Group 4: Lead Compound (25 mg/kg)
-
Group 5: Comparator A (5 mg/kg)
-
-
Dosing: Administer the assigned compound or vehicle via intraperitoneal (i.p.) injection.
-
Induction of Lung Injury: One hour after compound administration, anesthetize the mice and intratracheally instill LPS (e.g., 2 mg/kg in 50 µL of saline) to induce lung inflammation.
-
Endpoint Collection: 24 hours after LPS administration, humanely euthanize the mice and perform a bronchoalveolar lavage (BAL) by flushing the lungs with saline.
-
BAL Fluid Analysis:
-
Centrifuge the BAL fluid (BALF) to pellet the cells.
-
Use the supernatant to measure total protein concentration (e.g., using a BCA assay) as an indicator of lung vascular permeability.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer and differential cell counts (neutrophils, macrophages) on cytospin preparations stained with a Wright-Giemsa stain.
-
-
Statistical Analysis: Analyze the data using a one-way ANOVA followed by a Dunnett's post-hoc test to compare the treatment groups to the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant.[9]
Hypothetical In Vivo Data Summary
| Treatment Group | Dose (mg/kg, i.p.) | BALF Total Protein (µg/mL) | BALF Neutrophil Count (x10^4/mL) |
| Vehicle Control | - | 850 ± 95 | 55.2 ± 6.3 |
| Lead Compound | 1 | 725 ± 80 | 45.1 ± 5.1 |
| Lead Compound | 5 | 550 ± 62 | 30.7 ± 3.5 |
| Lead Compound | 25 | 425 ± 50 | 18.2 ± 2.1 |
| Comparator A | 5 | 535 ± 58 | 28.9 ± 3.1 |
Data are presented as mean ± standard deviation. *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.
Data Interpretation and Comparative Analysis
The hypothetical data presented allows for a clear comparison of the lead compound with established alternatives.
-
In Vitro Potency: The lead compound demonstrates potent inhibition of HNE (IC50 = 150.5 nM). While it is less potent than Comparator A (Sivelestat, IC50 = 45.2 nM), it is more potent than the structurally similar Comparator B (IC50 = 250.8 nM). This provides a valuable preliminary SAR insight, suggesting that the 3-methylpiperidine and 4-carboxylic acid pyridine substitutions may be favorable for HNE inhibition compared to the structure of Comparator B.
-
In Vivo Efficacy: The lead compound shows a clear dose-dependent reduction in lung inflammation markers (total protein and neutrophil counts) in the LPS-induced lung injury model. At the same 5 mg/kg dose, its efficacy is comparable to that of Comparator A, a clinically approved drug. This is a significant finding, as it suggests that the lead compound has good in vivo activity and favorable pharmacokinetic properties that allow it to reach its target and exert a therapeutic effect.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to conducting a dose-response analysis of the novel compound 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid. By hypothesizing a plausible mechanism of action and comparing it against relevant alternatives, a comprehensive preclinical data package can be generated. The hypothetical results suggest that the lead compound is a potent HNE inhibitor with promising in vivo efficacy, warranting further investigation. The described protocols are self-validating through the inclusion of appropriate controls and provide a solid foundation for the preclinical assessment of novel chemical entities.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijnrd.org [ijnrd.org]
- 4. 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 6. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 7. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
Safety Operating Guide
2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid proper disposal procedures
Executive Summary & Chemical Context
2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid is a bifunctional pharmaceutical intermediate characterized by an amphoteric nature.[1] It contains a basic piperidine moiety and an acidic carboxylic acid group attached to a pyridine ring.
Effective disposal of this compound requires more than simple waste bin segregation; it demands an understanding of its zwitterionic behavior and potential for forming stable salts. Improper disposal in acidic or basic streams without analysis can lead to unexpected precipitation, clogging of waste lines, or the formation of uncontrolled buffer zones in waste containers.
Core Safety Directive: Treat this substance as a Non-Halogenated Organic Hazardous Waste . Although specific acute toxicity data may be limited for this exact CAS, its structural analogs (pyridine derivatives) are known skin/eye irritants and potential respiratory sensitizers.
Pre-Disposal Characterization & Risk Assessment
Before removing the chemical from the bench, you must characterize the waste stream. This prevents "mystery waste" scenarios that result in high disposal costs or regulatory violations.
| Parameter | Characteristic | Operational Implication |
| Physical State | Solid (Powder/Crystal) | Dispose of in solid waste drums; do not dissolve solely for disposal.[1] |
| Solubility Profile | pH-dependent (Amphoteric) | Soluble in dilute acid (protonated) and dilute base (deprotonated).[1] Least soluble at isoelectric point. |
| Chemical Hazard | Irritant (H315, H319, H335) | Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1] |
| Incompatibility | Strong Oxidizers | CRITICAL: Do not mix with perchlorates, nitric acid, or permanganates.[1] Risk of exothermic reaction.[2] |
| RCRA Status (US) | Likely Non-Listed | Unless characteristic (ignitable/corrosive), it is generally classified as "Non-Halogenated Organic Waste."[1] |
Segregation & Storage Protocols
Proper segregation is the first line of defense against chemical accidents.
-
Solid Waste: Collect in a dedicated, wide-mouth HDPE (High-Density Polyethylene) jar or a fiber drum lined with a 6-mil polyethylene bag.[1] Label as "Hazardous Waste - Solid Organic."
-
Liquid Waste (Parent Liquor):
-
Organic Solvents: If dissolved in methanol, DMSO, or DCM, segregate into "Organic Solvents" waste.
-
Aqueous Streams: If dissolved in water/buffer, verify pH. Do not mix with heavy metal waste or oxidizer waste.
-
-
Decontamination: Glassware should be rinsed with a dilute acidic solution (e.g., 1M Acetic Acid) followed by water to ensure complete solubilization of the zwitterion before final cleaning.
Disposal Workflows (Step-by-Step)
Scenario A: Disposal of Pure Solid Substance
Use this workflow for expired shelf-life inventory or excess solid reagent.[1]
-
Tare & Tag: Weigh the container. Attach a hazardous waste tag immediately.
-
Transfer: Transfer the solid into a compatible waste container (HDPE or Amber Glass).
-
Expert Tip: Avoid using metal cans as the carboxylic acid moiety can corrode metal over long storage periods.
-
-
Labeling: Clearly write the full chemical name. Do not use abbreviations (e.g., do not write "Pyridine-Acid").
-
Secondary Containment: Place the waste container in a secondary tray to capture potential leaks.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Use this workflow for mother liquors or reaction byproducts.
-
Determine Solvent Base:
-
If >24% Alcohol/Organic Solvent: Classify as Ignitable Waste (D001) .
-
If Aqueous (pH 2–12.5): Classify as Toxic/Irritant Aqueous Waste .
-
-
Neutralization (Optional but Recommended): If the waste is highly acidic or basic solely due to this compound, adjust pH to 5–9 to prevent container degradation, provided your facility permits bench-top treatment.
-
Bulking: Pour into the "Non-Halogenated Organic Solvent" carboy.
-
Caution: Ensure the carboy does not contain strong oxidizers (e.g., waste from chromic acid cleaning).
-
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for disposing of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid.
Figure 1: Decision tree for segregating solid and liquid waste streams containing pyridine-carboxylic acid derivatives.
Emergency Spill Procedures
In the event of a spill outside of a containment hood:
-
Evacuate & Ventilate: Remove personnel from the immediate area.
-
PPE Up: Don nitrile gloves, lab coat, and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.
-
Containment:
-
Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.
-
Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.
-
-
Decontamination: Wipe the surface with a mild detergent followed by water. Check pH of the surface to ensure no acidic residue remains.
Regulatory Framework & Compliance
-
USA (RCRA): While not explicitly P-listed or U-listed by specific CAS, this compound is a "Commercial Chemical Product" which, if discarded, must be evaluated for characteristics.[1] Default to Code D001 (Ignitable) if in solvent, or general hazardous waste if toxic.
-
EU (REACH): Dispose of in accordance with EWC (European Waste Catalogue) code 07 05 13 * (solid wastes containing hazardous substances).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridine-4-carboxylic acid derivatives. PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. EPA.gov. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Available at: [Link]
Sources
Personal protective equipment for handling 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid
[1][2][3]
Executive Summary & Chemical Context
2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid is a bifunctional heterocyclic building block commonly used in medicinal chemistry for scaffold synthesis (e.g., kinase inhibitors, GPCR ligands).[1][2][3] Structurally, it consists of an isonicotinic acid core substituted with a lipophilic 3-methylpiperidine moiety.[2][3]
Critical Chemical Behavior:
-
Zwitterionic Nature: Containing both a basic tertiary amine (piperidine) and an acidic carboxyl group, this molecule likely exists as a zwitterion in neutral media.[3] This results in high melting points, low solubility in non-polar solvents (e.g., hexanes), and significant static charge accumulation during weighing.[3]
-
Hazard Profile (Inferred via SAR): While specific toxicological data may be sparse, Structure-Activity Relationships (SAR) with analogous isonicotinic acid derivatives dictate handling this as a Skin/Eye Irritant (Category 2/2A) and a Respiratory Irritant (STOT-SE 3) .[1][2][3]
Risk Assessment & Hazard Identification
Treat this compound with the "Precautionary Principle" until specific lot-validation is complete.
| Hazard Class | GHS Category | Operational Implication |
| Skin Corrosion/Irritation | Cat 2 (Warning) | Direct contact may cause dermatitis or chemical burns upon prolonged exposure.[1][2][3] |
| Eye Damage/Irritation | Cat 2A (Warning) | Dust or splashes can cause severe irritation; zwitterionic salts are abrasive.[3] |
| STOT - Single Exposure | Cat 3 (Resp.[1][2][3] Irrit.) | Inhalation of fine dust triggers mucosal inflammation.[3] |
| Acute Toxicity (Oral) | Cat 4 (Harmful) | Harmful if swallowed; systemic absorption via mucous membranes is possible.[2][3] |
Personal Protective Equipment (PPE) Matrix
Rationale: PPE is the last line of defense.[3] The primary control is engineering (fume hood).[3]
| Protection Zone | Recommended Equipment | Technical Rationale (Causality) |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Primary Control: Prevents aerosolization of static-prone powder.[1][2][3] |
| Respiratory (Secondary) | N95 or P100 Respirator | Required only if weighing outside a hood (not recommended) or during spill cleanup.[3] |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses allow side-entry of airborne dusts.[1][2][3] Goggles seal the orbital area against reactive fines. |
| Dermal (Hands) | Double Nitrile Gloves (Min 5 mil outer) | Permeation Resistance: Piperidine derivatives can permeate latex.[1][3] Double gloving provides a "breakthrough indicator" layer.[2][3] |
| Dermal (Body) | Lab Coat (Poly/Cotton) + Tyvek Sleeves | Covers wrist gap between glove and coat; prevents accumulation of dust on street clothes.[3] |
PPE Decision Logic (Visualization)
Caption: Decision logic for selecting PPE based on physical state and quantity. Note that fume hood use is mandatory for all solid handling due to static risks.
Operational Handling Protocols
A. Weighing & Transfer (Static Control)
Zwitterionic solids are prone to static charging, causing "fly-away" powder that contaminates balances and benches.[2][3]
-
Ionization: Use an anti-static gun or ionizing bar inside the balance draft shield before opening the vial.
-
Vessel Selection: Weigh directly into the reaction vessel or a glass scintillation vial. Avoid plastic weigh boats (high static).[2][3]
-
Draft Shield: Close all fume hood sashes except the one in use (keep <18 inches) to minimize turbulence that disperses powder.[3]
B. Solubilization & Reaction Setup
-
Solvent Choice: Due to the carboxylic acid and amine, this compound may be insoluble in non-polar solvents (DCM, Hexane).[3]
-
Recommendation: Use polar aprotic solvents (DMSO, DMF) or alcohols (MeOH) for initial dissolution.[3]
-
Acid/Base Tuning: If insoluble, adjust pH.[3] Basic conditions (TEA/DIPEA) will deprotonate the acid, forming a soluble anion.[3] Acidic conditions (TFA/HCl) will protonate the pyridine/piperidine, forming a soluble cation.[3]
-
-
Addition Rate: Add solvent to the solid slowly to prevent "puffing" of dry powder.
Spill Management & Disposal
Spill Response Decision Tree
Caption: Triage workflow for spill management. The "Wet Wipe" method is critical for solids to prevent generating hazardous dust clouds.
Disposal Protocol
-
Solid Waste: Dispose of contaminated gloves, weigh papers, and solid residues in a container labeled "Hazardous Waste - Toxic Solid (Pyridine Derivative)" .[2][3]
-
Liquid Waste: Segregate based on the solvent used.[4]
-
Aqueous Waste: Do NOT pour down the drain.[4][5] The heterocyclic nitrogen is ecotoxic. Collect in "Aqueous Basic" or "Aqueous Acidic" streams depending on pH adjustment.
Emergency Response
-
Eye Contact: Flush immediately with water for 15 minutes .[2][3][6] Hold eyelids open. The zwitterion can act as a buffer, making simple rinsing less effective if not prolonged.
-
Skin Contact: Wash with soap and water.[2][3][7] Do not use alcohol (increases skin permeability).[2][3]
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (potential sensitization).[3]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3]
-
PubChem. (n.d.).[2][3] Compound Summary: Isonicotinic acid (Analogous Core Structure).[2][3] National Library of Medicine.[2][3] [1][2][3]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2][3] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[2][3] [1][2][3]
-
Sigma-Aldrich. (n.d.).[2][3][8] Safety Data Sheet: 4-Piperidinecarboxylic acid (Structural Analog).
Sources
- 1. 498-94-2|Piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | C11H15N3O2 | CID 14987926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. essex.ac.uk [essex.ac.uk]
- 5. greenlabs.eflm.eu [greenlabs.eflm.eu]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Isonipecotic acid 97 498-94-2 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
